molecular formula C20H28O3 B13831066 ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Cat. No.: B13831066
M. Wt: 316.4 g/mol
InChI Key: DHJHHWUTSBRYMY-ZWIPKVPUSA-N
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Description

Ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,4S,5R,9R,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid

InChI

InChI=1S/C20H28O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h5,11,13,15,21H,3-4,6-10,12H2,1-2H3,(H,22,23)/t13-,15+,18-,19-,20+/m1/s1

InChI Key

DHJHHWUTSBRYMY-ZWIPKVPUSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)C(=C4)CO)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2=CCC(C3)C(=C4)CO)(C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Source and Bioactivity of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing, isolation, and biological activities of the ent-kaurane diterpenoid, ent-17-hydroxykaura-9(11),15-dien-19-oic acid. This document consolidates key findings from scientific literature to support further research and development efforts.

Natural Source and Isolation

This compound is a naturally occurring compound that has been isolated from the plant Wedelia trilobata, a member of the Asteraceae family.[1][2][3][4][5] This plant is a rich source of various ent-kaurane diterpenoids, making it a primary target for the extraction of this specific compound.

Quantitative Data on Diterpenoid Isolation from Wedelia trilobata

While the specific yield of this compound from Wedelia trilobata is not explicitly detailed in the reviewed literature, a study on the ethanol (B145695) extract of this plant reported the isolation and quantification of several other ent-kaurane diterpenoids. This data provides a valuable reference for the potential abundance of related compounds within the plant.[6]

Compound NameIsolated Amount (mg)
3α-tigloyloxypterokaurene L322
wedelobatin A4
wedelobatin B4
pterokaurene L217.5
3α-angeloyloxy-ent-kaur-16-en-19-oic acid48
3α-tiglinoyloxy-ent-kaur-16-en-19-oic acid8
Experimental Protocol: Extraction and Isolation of ent-Kaurane Diterpenoids from Wedelia trilobata

The following protocol is a generalized procedure based on methodologies reported for the isolation of ent-kaurane diterpenoids from Wedelia trilobata.[6]

1. Plant Material and Extraction:

  • Air-dried and powdered whole plants of Wedelia trilobata are subjected to extraction with 95% ethanol at room temperature.
  • The extraction process is typically repeated three times to ensure maximum yield.
  • The resulting ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

2. Fractionation of the Crude Extract:

  • The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297).
  • The ethyl acetate fraction, which is expected to contain the diterpenoids, is concentrated.

3. Chromatographic Purification:

  • The concentrated ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column.
  • A gradient elution system is employed, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as acetone.
  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Isolation of Pure Compounds:

  • Fractions showing similar TLC profiles are combined and further purified using repeated column chromatography on silica gel and Sephadex LH-20.
  • Final purification may be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound and other diterpenoids.

Biological Activity and Signaling Pathways

ent-kaurane diterpenoids isolated from Wedelia trilobata and other plant sources have demonstrated a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.

Anti-inflammatory Activity and Putative Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, extensive research on other ent-kaurane diterpenoids from Wedelia trilobata provides strong evidence for their anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways.[1][7][8] These pathways are critical regulators of the inflammatory response.

It is hypothesized that this compound, upon entering a cell, may inhibit the activation of key inflammatory signaling cascades. This would lead to a reduction in the production of pro-inflammatory mediators.

G Hypothesized Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimulus->MAPK_Pathway Activates IKK IKK Inflammatory_Stimulus->IKK Activates Target_Compound This compound Target_Compound->MAPK_Pathway Inhibits Target_Compound->IKK Inhibits NF_kB_active Active NF-κB MAPK_Pathway->NF_kB_active Activates IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB (p65/p50) IκBα->NF_kB Releases NF_kB->NF_kB_active Translocates to Nucleus Gene_Expression Pro-inflammatory Gene Expression NF_kB_active->Gene_Expression Induces

Hypothesized anti-inflammatory signaling pathway.
Cytotoxic Activity

Various ent-kaurane diterpenoids have been evaluated for their cytotoxic effects against a range of human cancer cell lines.[9][10][11][12] The data suggests that these compounds hold potential as anticancer agents.

Compound TypeCell LineActivity (IC50)
ent-kaurane diterpenoidsA549 (Human Lung Carcinoma)Varies by specific compound
seco-ent-kaurenesVarious human cancer cell lines0.8 to 25 µM
ent-kaurane diterpenoids from Rabdosia rubescensHep G2, COLO 205, MCF-7, HL-60Modest activity

Experimental Workflow Visualization

The overall process from plant material to isolated bioactive compound can be visualized as a streamlined workflow.

G Experimental Workflow for Isolation and Bioactivity Screening Plant_Material Wedelia trilobata (Air-dried, powdered) Extraction Ethanol Extraction Plant_Material->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Column_Chromatography Silica Gel & Sephadex Column Chromatography Fractionation->Column_Chromatography Purification Preparative HPLC Column_Chromatography->Purification Pure_Compound This compound Purification->Pure_Compound Bioactivity_Screening Bioactivity Screening (Anti-inflammatory, Cytotoxicity) Pure_Compound->Bioactivity_Screening

Workflow for isolation and screening.

This technical guide provides a foundational understanding of this compound, derived from its natural source, Wedelia trilobata. The presented data on isolation protocols and the bioactivity of related compounds will be instrumental for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation into the specific mechanisms of action and precise quantitative analysis of this compound is warranted to fully elucidate its therapeutic potential.

References

The Biosynthesis of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a kaurane (B74193) diterpenoid with potential pharmacological applications. The biosynthesis originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGDP), and proceeds through the foundational intermediate, ent-kaurenoic acid. While the initial steps to ent-kaurenoic acid are well-characterized, the subsequent hydroxylation and desaturation reactions to form the final product are less defined. This document synthesizes the available literature to present a putative pathway, detailing the key enzymatic players, including terpene cyclases and cytochrome P450 monooxygenases. Quantitative data, where available, are presented in tabular format, and detailed experimental protocols for analogous systems are provided to guide future research. Visualizations of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of the molecular processes.

Introduction

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products, many of which exhibit a wide range of biological activities. This compound, a natural product isolated from plants such as Wedelia trilobata, belongs to this family. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and related compounds for drug development and other applications. This guide outlines the known and putative enzymatic steps involved in its formation.

The Core Biosynthetic Pathway to ent-Kaurenoic Acid

The biosynthesis of this compound begins with the universal C20 precursor for diterpenoids, geranylgeranyl diphosphate (GGDP). The initial cyclization and subsequent oxidation steps to form the key intermediate, ent-kaurenoic acid, are well-established and involve three main enzymes.

Cyclization of GGDP to ent-Kaurene (B36324)

The first committed steps in the biosynthesis of kaurane diterpenoids are catalyzed by two distinct terpene cyclases:

  • ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of the acyclic GGDP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene Synthase (KS): ent-CPP is then further cyclized by KS to form the tetracyclic diterpene hydrocarbon, ent-kaurene.

Oxidation of ent-Kaurene to ent-Kaurenoic Acid

The tetracyclic ent-kaurene skeleton undergoes a three-step oxidation at the C-19 methyl group, a reaction catalyzed by a single multifunctional cytochrome P450 enzyme:

  • ent-Kaurene Oxidase (KO): This enzyme, a member of the CYP701 family of cytochrome P450s, sequentially oxidizes ent-kaurene to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid.

The biosynthetic pathway from GGDP to ent-kaurenoic acid is depicted below.

ent-Kaurenoic Acid Biosynthesis GGDP Geranylgeranyl Diphosphate (GGDP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGDP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) ent_Kaurenol ent-Kaurenol ent_Kaurene->ent_Kaurenol ent-Kaurene Oxidase (KO) (CYP701 family) ent_Kaurenal ent-Kaurenal ent_Kaurenol->ent_Kaurenal ent-Kaurene Oxidase (KO) (CYP701 family) ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurenal->ent_Kaurenoic_Acid ent-Kaurene Oxidase (KO) (CYP701 family)

Figure 1: Biosynthetic pathway from GGDP to ent-kaurenoic acid.

Putative Pathway for the Final Modifications

The conversion of ent-kaurenoic acid to this compound requires three key modifications to the kaurane skeleton: hydroxylation at C-17 and the introduction of double bonds at the C-9(11) and C-15 positions. While the specific enzymes catalyzing these reactions have not been definitively identified, a putative pathway can be proposed based on the known reactivity of cytochrome P450 enzymes in other diterpenoid biosynthetic pathways, particularly within the Asteraceae family.

It is hypothesized that one or more multifunctional cytochrome P450 enzymes, likely from the CYP71 or CYP76 families which are known to be involved in diterpenoid metabolism, catalyze these final steps. The precise order of these reactions is also yet to be determined.

A plausible sequence of events is as follows:

  • C-17 Hydroxylation: A cytochrome P450 monooxygenase hydroxylates the methyl group at C-17 of ent-kaurenoic acid to yield ent-17-hydroxy-kaur-16-en-19-oic acid.

  • Desaturation at C-15: An enzyme with desaturase activity, possibly a P450, introduces a double bond at the C-15 position.

  • Desaturation at C-9(11): A subsequent desaturation step forms the final double bond at the C-9(11) position.

The proposed final steps of the biosynthetic pathway are illustrated in the following diagram.

Putative Final Steps ent_Kaurenoic_Acid ent-Kaurenoic Acid Intermediate1 ent-17-Hydroxy-kaur-16-en-19-oic acid ent_Kaurenoic_Acid->Intermediate1 P450-mediated C-17 Hydroxylation (Putative) Intermediate2 ent-17-Hydroxy-kaura-15,16-dien-19-oic acid Intermediate1->Intermediate2 P450-mediated C-15 Desaturation (Putative) Final_Product This compound Intermediate2->Final_Product P450-mediated C-9(11) Desaturation (Putative) Experimental Workflow cluster_0 Gene Identification and Cloning cluster_1 Heterologous Expression cluster_2 Enzyme Assay and Product Analysis Gene_Isolation Isolate candidate gene (e.g., from Wedelia trilobata) Cloning Clone into expression vector Gene_Isolation->Cloning Transformation Transform E. coli or Yeast Cloning->Transformation Induction Induce protein expression Transformation->Induction Cell_Harvest Harvest cells and prepare crude extract or microsomes Induction->Cell_Harvest Incubation Incubate with substrate (e.g., ent-kaurenoic acid) and cofactors Cell_Harvest->Incubation Extraction Extract products Incubation->Extraction Analysis Analyze by GC-MS or LC-MS Extraction->Analysis

An In-depth Technical Guide to the Basic Chemical Properties of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class.[1][2] It has been isolated from Wedelia trilobata, a plant with a history of use in traditional medicine.[1][2] Diterpenoids of this class have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.[3][4][5][6] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, alongside relevant experimental protocols and a discussion of its potential biological significance based on related compounds.

Chemical Properties

PropertyValueSource
Molecular Formula C₂₀H₂₈O₃--INVALID-LINK--
Molecular Weight 316.43 g/mol --INVALID-LINK--
Physical State Solid (Predicted)General knowledge of similar compounds
Melting Point Not Experimentally DeterminedN/A
Boiling Point Predicted: 496.8 ± 45.0 °CPredicted for a similar compound[7][]
pKa (acidic) Predicted: 4.57 ± 0.70Predicted for a similar compound[7][]
Solubility Soluble in DMSO (Predicted)General knowledge of similar compounds

Experimental Protocols

Detailed experimental methodologies for the determination of key physicochemical properties of natural products like this compound are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dried, purified compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Thiele Tube Method: The capillary tube is attached to a thermometer and immersed in a high-boiling point oil within the Thiele tube. The side arm of the tube is gently heated, and the temperature is recorded at the first sign of melting and when the entire sample becomes liquid.

    • Digital Apparatus: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up, and the melting range is observed and recorded. A preliminary rapid heating can be performed to determine an approximate melting point, followed by a slower, more accurate measurement.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like the target compound, this is a key parameter influencing its pharmacokinetic and pharmacodynamic properties.

Apparatus:

  • pH meter (calibrated)

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) or DMSO to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination

Solubility is a crucial property for drug development, affecting absorption and bioavailability.

Apparatus:

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure (Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffers at different pH values, organic solvents) in a vial.

  • Equilibration: The vials are sealed and agitated in a thermostatically controlled shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, numerous studies on structurally similar ent-kaurane diterpenoids have demonstrated significant cytotoxic and pro-apoptotic effects on cancer cells.[3][4][5][6] These effects are often mediated through the modulation of key cellular signaling pathways such as NF-κB and the intrinsic apoptosis pathway.

Based on the known activities of related compounds, a hypothetical workflow for investigating the cytotoxic mechanism of this compound is proposed below.

G Compound This compound Cell_Line Cancer Cell Line (e.g., MCF-7, HepG2) Compound->Cell_Line Treatment MTT_Assay Cell Viability Assay (MTT) Cell_Line->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Line->Apoptosis_Assay Western_Blot Western Blot Analysis Cell_Line->Western_Blot IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Induction Induction of Apoptosis? Apoptosis_Assay->Apoptosis_Induction Pathway_Analysis Analyze Key Signaling Proteins (e.g., NF-κB, Bcl-2 family) Western_Blot->Pathway_Analysis

Experimental workflow for investigating cytotoxicity.

A plausible mechanism of action, based on related diterpenoids, involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival, and the induction of the mitochondrial apoptosis pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid Compound->IKK Inhibits Bax Bax Compound->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Gene_Expression Gene Expression (Anti-apoptotic, Pro-inflammatory) NFkB_nuc->Gene_Expression Promotes

Hypothetical signaling pathway of action.

Conclusion

This compound is a member of a promising class of natural products with potential therapeutic applications. While a complete physicochemical profile is yet to be established experimentally, this guide provides the foundational chemical information and standardized protocols for its further investigation. The cytotoxic effects observed in structurally related compounds suggest that this molecule warrants further study to elucidate its precise mechanism of action and to evaluate its potential as a lead compound in drug discovery, particularly in the field of oncology. Future research should focus on obtaining precise experimental data for its physicochemical properties and exploring its biological activities in various in vitro and in vivo models.

References

A Technical Guide to ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid and Related Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a kaurane (B74193) diterpenoid isolated from Wedelia trilobata. While specific biological data for this compound is limited in publicly available literature, the ent-kaurane scaffold is a well-established pharmacophore with a broad range of biological activities, including cytotoxic, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive review of the available information on this compound and closely related, well-studied ent-kaurane diterpenoids. It includes a summary of their biological activities, detailed experimental protocols for their isolation and evaluation, and diagrams of key signaling pathways they modulate. This document aims to serve as a valuable resource for researchers interested in the therapeutic potential of this class of natural products.

Introduction to ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic carbon skeleton. They are predominantly found in plants of the Asteraceae, Lamiaceae, and Annonaceae families. The biological activities of these compounds are of significant interest to the scientific community, with numerous studies highlighting their potential as anticancer, anti-inflammatory, and anti-infective agents.

This compound was first isolated and characterized from the ethanol (B145695) extract of Wedelia trilobata[1]. Its structure was elucidated through spectroscopic studies, including HREIMS and NMR[2]. While biological activity data for this specific compound has not been reported, its structural similarity to other bioactive ent-kaurane diterpenoids suggests it may possess similar pharmacological properties.

Physicochemical Properties

A summary of the physicochemical properties of this compound and its related compounds is presented below.

PropertyThis compoundent-17-Hydroxykaur-15-en-19-oic acid16β,17-Dihydroxy-ent-kauran-19-oic acid
Molecular Formula C₂₀H₂₈O₃C₂₀H₃₀O₃C₂₀H₃₂O₄
Molecular Weight 316.43 g/mol 318.45 g/mol 336.47 g/mol
CAS Number 1588516-88-435030-38-7130396-36-8
Natural Source Wedelia trilobata[1]Laetia thamnia, Helianthus tuberosusAnnona squamosa, Helianthus sp.[3][4]
Solubility Not reportedSoluble in DMSO, chloroformNot reported

Biological Activities of Related ent-Kaurane Diterpenoids

Due to the absence of specific biological data for this compound, this section summarizes the activities of structurally similar compounds.

Cytotoxic Activity

Several ent-kaurane diterpenoids have demonstrated significant cytotoxicity against various cancer cell lines.

CompoundCell LineActivityValueReference
ent-17-Hydroxykaur-15-en-19-oic acidLNCaP (Prostate)IC₅₀17.63 µg/mL[5]
ent-17-Hydroxykaur-15-en-19-oic acid22Rv1 (Prostate)Cytotoxic6-50 µg/mL[5]
ent-17-Hydroxykaur-15-en-19-oic acidHT29, HCT116, SW480, SW620 (Colon)Cytotoxic6-50 µg/mL[5]
ent-17-Hydroxykaur-15-en-19-oic acidMCF-7 (Breast)Cytotoxic6-50 µg/mL[5]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidCNE-2Z (Nasopharyngeal Carcinoma)Apoptosis & Cell Cycle ArrestTime and dose-dependent[6][7]
Antiviral Activity

Certain ent-kaurane diterpenoids have shown promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).

CompoundVirusCell LineActivityValueReference
16β,17-Dihydroxy-ent-kauran-19-oic acidHIV-1H9 LymphocytesEC₅₀0.8 µg/mL[4]
Anti-inflammatory Activity

The anti-inflammatory properties of ent-kaurane diterpenoids have also been investigated.

CompoundAssayModelActivityReference
3α-Angeloyloxy-ent-kaur-16-en-19-oic acidXylene-induced ear edemaMice51% inhibition[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ent-kaurane diterpenoids.

Isolation and Purification of ent-Kaurane Diterpenoids from Wedelia trilobata

The following is a general procedure based on the methods described by Ma et al. (2013)[1][2].

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography A Air-dried whole plants of Wedelia trilobata B Powdered plant material A->B Grinding C Extraction with 95% EtOH (3 times) B->C D Crude Ethanol Extract C->D Concentration under reduced pressure E Suspension in H₂O D->E F Partition with petroleum ether E->F G Partition with EtOAc F->G H EtOAc-soluble fraction G->H I Silica (B1680970) gel column chromatography H->I Gradient elution J Sephadex LH-20 column chromatography I->J Further fractionation K Preparative HPLC J->K Final purification L Pure ent-kaurane diterpenoids K->L

Caption: General workflow for the isolation of ent-kaurane diterpenoids.

Protocol:

  • Extraction: Air-dried and powdered whole plants of Wedelia trilobata are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude ethanol extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether and ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction, typically enriched with diterpenoids, is collected.

  • Chromatography:

    • The EtOAc fraction is subjected to silica gel column chromatography using a gradient elution system (e.g., petroleum ether-acetone).

    • Fractions obtained from the silica gel column are further purified using Sephadex LH-20 column chromatography.

    • Final purification to obtain individual compounds is achieved by preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - 1D and 2D).

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines[7].

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I J Determine IC₅₀ value I->J

Caption: Workflow for a standard MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., in a range from 0 to 100 µg/mL) and incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Solubilization and Absorbance Reading: A solubilizing agent, such as DMSO, is added to dissolve the formazan (B1609692) crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Anti-HIV Assay (Syncytium Formation Inhibition)

This assay is used to evaluate the ability of a compound to inhibit HIV-induced cell fusion.

Protocol:

  • Cell Co-culture: HIV-infected cells (e.g., H9/IIIB) are co-cultured with uninfected CD4+ target cells (e.g., MT-2) in the presence of various concentrations of the test compound.

  • Incubation: The co-culture is incubated for 24 hours to allow for syncytium formation (the fusion of infected and uninfected cells, forming giant multinucleated cells).

  • Syncytia Counting: The number of syncytia in each well is counted under a microscope.

  • Data Analysis: The EC₅₀ value (the effective concentration that inhibits syncytium formation by 50%) is calculated.

Signaling Pathways

ent-Kaurane diterpenoids exert their biological effects by modulating various cellular signaling pathways.

Apoptosis Induction in Cancer Cells

Many cytotoxic ent-kaurane diterpenoids induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway, often involving the generation of reactive oxygen species (ROS) and activation of the JNK signaling cascade[6][7].

G cluster_stimulus Stimulus cluster_ros ROS Generation cluster_mapk MAPK Pathway cluster_mitochondrial Mitochondrial Pathway Kaurane ent-Kaurane Diterpenoid ROS Increased Intracellular ROS Kaurane->ROS MKK4 MKK4 ROS->MKK4 Activation JNK JNK MKK4->JNK pJNK p-JNK (activated) JNK->pJNK Phosphorylation Bax Bax (pro-apoptotic) pJNK->Bax Upregulation Bcl2 Bcl-2 (anti-apoptotic) pJNK->Bcl2 Downregulation CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed pathway for ent-kaurane diterpenoid-induced apoptosis.

Anti-inflammatory Mechanism

The anti-inflammatory effects of some ent-kaurane diterpenoids are mediated by the inhibition of the NF-κB pathway and activation of the Nrf2/Keap-1 antioxidant response.

G cluster_stimulus Inflammatory Stimulus cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_compound Compound Action LPS LPS IKK IKK LPS->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation p65 p65/p50 IkB->p65 p65_nuc p65/p50 (Nuclear) p65->p65_nuc Translocation ProInflam Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p65_nuc->ProInflam Transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nrf2 (Nuclear) Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element Nrf2_nuc->ARE Binding Antioxidant Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant Transcription Kaurane ent-Kaurane Diterpenoid Kaurane->IKK Inhibition Kaurane->Keap1 Disruption of Interaction

Caption: Modulation of inflammatory pathways by ent-kaurane diterpenoids.

Conclusion and Future Directions

This compound belongs to the promising class of ent-kaurane diterpenoids. While this specific molecule awaits detailed biological evaluation, the extensive research on its structural analogs strongly suggests its potential as a lead compound for the development of new therapeutics. Future research should focus on:

  • The total synthesis of this compound to enable comprehensive biological screening.

  • Evaluation of its cytotoxic, anti-inflammatory, and antiviral activities using the protocols outlined in this guide.

  • Elucidation of its specific molecular targets and mechanisms of action.

This technical guide provides a solid foundation for researchers to embark on the further investigation of this intriguing natural product and its relatives.

References

Unveiling the Biological Activity of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class. It has been isolated from Wedelia trilobata, a plant recognized for producing a variety of bioactive secondary metabolites.[1][2] This technical guide provides a comprehensive analysis of the currently available scientific data on the biological activity of this specific compound, with a focus on quantitative data, experimental methodologies, and logical workflows. While research on this particular molecule is nascent, this document serves as a foundational resource for researchers interested in its potential therapeutic applications.

Quantitative Biological Activity Data

To date, the primary biological activity reported for this compound is its antifungal property. The available quantitative data is summarized in the table below.

Biological ActivityTest OrganismQuantitative MetricResultReference
AntifungalMonilia albicansMinimum Inhibitory Concentration (MIC)~125 µg/mL[1]

Experimental Protocols

The methodologies employed to determine the biological activity of this compound are crucial for the interpretation and replication of the findings.

Antimicrobial Activity Assay

The antifungal activity of this compound was determined using a broth microdilution method.[1]

1. Test Organisms:

  • Monilia albicans

2. Inoculum Preparation:

  • The fungal strain was cultured on a suitable medium to obtain a fresh microbial suspension.

  • The suspension was then diluted with sterile saline to a concentration of approximately 10^6 colony-forming units (CFU)/mL.

3. Assay Procedure:

  • The compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Serial twofold dilutions of the compound were prepared in a 96-well microtiter plate using a suitable broth medium.

  • An equal volume of the prepared microbial inoculum was added to each well.

  • The final concentration of the compound in the wells ranged to determine the MIC.

  • A positive control (containing a known antifungal agent) and a negative control (containing only the medium and inoculum) were included in each assay.

4. Incubation:

  • The microtiter plates were incubated under appropriate conditions for fungal growth (e.g., temperature, time).

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Logical and Experimental Workflows

The following diagram illustrates the workflow for the antimicrobial screening of this compound.

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution in DMSO SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Organism Monilia albicans Culture Inoculum Inoculum Preparation (~10^6 CFU/mL) Organism->Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determination of MIC (~125 µg/mL) Observation->MIC

Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).

Future Outlook and Broader Context

The documented weak antifungal activity of this compound provides a starting point for further investigation. The broader class of ent-kaurane diterpenoids has been reported to exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. This suggests that this compound may possess other, as yet undiscovered, pharmacological properties.

Future research should focus on:

  • Screening against a wider panel of microbial pathogens to better define its antimicrobial spectrum.

  • Investigating its cytotoxic activity against various cancer cell lines.

  • Exploring its potential anti-inflammatory effects in relevant in vitro and in vivo models.

  • Elucidating the mechanism of action for any observed biological activities.

As no specific signaling pathways have been elucidated for this compound, this remains a critical area for future research to understand its molecular targets and therapeutic potential. The information presented in this guide, while based on limited current data, underscores the potential of this natural product as a lead compound for drug discovery and development.

References

In-Depth Technical Guide: Spectroscopic Data and Experimental Protocols for ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a kaurane (B74193) diterpenoid isolated from Wedelia trilobata. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data and the experimental protocols for its isolation and characterization.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The data presented herein is based on the findings reported by Wu et al. in their 2013 publication in "Natural Products and Bioprospecting".

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HREIMS) was utilized to determine the molecular formula of the compound.

IonCalculated m/zFound m/zMolecular Formula
[M]⁺316.2038316.2028[1]C₂₀H₂₈O₃
[M+H]⁺317.2111317.2090[2]C₂₀H₂₉O₃⁺
Infrared Spectroscopy

The infrared (IR) spectrum revealed the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹)Functional Group
3427Hydroxyl (-OH) stretching
1693Carbonyl (C=O) stretching of a carboxylic acid
1639Alkene (C=C) stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
1.80m
1.12m
1.94m
1.69m
1.49m
1.41m
51.83dd11.5, 2.5
2.19m
2.05m
1.63m
1.48m
82.01m
115.30t3.5
12α2.25m
12β2.15m
132.95m
14α1.60m
14β1.35m
155.80dd3.5, 2.5
174.18s
181.25s
201.18s

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Positionδ (ppm)Carbon Type
139.4CH₂
219.1CH₂
337.8CH₂
443.8C
556.5CH
621.8CH₂
739.1CH₂
849.8CH
9157.2C
1038.1C
11113.5CH
1233.1CH₂
1338.8CH
1436.9CH₂
15131.5CH
16150.2C
1765.9CH₂
1828.9CH₃
19184.5C
2017.8CH₃

Experimental Protocols

The following section details the methodology for the isolation and spectroscopic analysis of this compound.

Isolation and Purification

The compound was isolated from the ethanol (B145695) extract of the aerial parts of Wedelia trilobata. The isolation procedure involved a multi-step chromatographic process.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Air-dried aerial parts of Wedelia trilobata extraction Extraction with 95% EtOH plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract silica_gel Silica (B1680970) Gel Column Chromatography crude_extract->silica_gel fractions Elution with Petroleum Ether-Acetone Gradient silica_gel->fractions mci_gel MCI Gel CHP-20P Column fractions->mci_gel sephadex Sephadex LH-20 Column mci_gel->sephadex c18_hplc RP-C18 HPLC sephadex->c18_hplc target_compound This compound c18_hplc->target_compound

Caption: Isolation workflow for this compound.

  • Extraction: The air-dried and powdered aerial parts of Wedelia trilobata were extracted with 95% ethanol at room temperature. The solvent was then evaporated under reduced pressure to yield the crude extract.

  • Fractionation: The crude extract was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone to yield several fractions.

  • Purification: The fractions containing the target compound were further purified by a series of chromatographic techniques, including MCI gel CHP-20P column chromatography, Sephadex LH-20 column chromatography, and finally, reversed-phase C18 high-performance liquid chromatography (HPLC) to afford the pure this compound.

Spectroscopic Analysis

The purified compound was subjected to various spectroscopic analyses to determine its structure.

G cluster_analysis Spectroscopic Analysis Workflow cluster_primary Primary Analysis cluster_nmr NMR Spectroscopy start Purified Compound ms HREIMS start->ms ir IR Spectroscopy start->ir nmr_1d 1D NMR (¹H, ¹³C, DEPT) start->nmr_1d elucidation Structure Elucidation ms->elucidation ir->elucidation nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_2d->elucidation

Caption: Workflow for the spectroscopic analysis of the purified compound.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HREIMS) was performed to determine the exact mass and molecular formula of the compound.

  • Infrared Spectroscopy: The IR spectrum was recorded to identify the presence of characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and DEPT NMR spectra were acquired to determine the carbon and proton framework of the molecule. 2D NMR experiments, including COSY, HSQC, and HMBC, were conducted to establish the connectivity between protons and carbons, ultimately leading to the complete structural elucidation of this compound. All NMR spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard.

References

Potential Therapeutic Targets of ent-kaurane Diterpenoids: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the broader class of ent-kaurane diterpenoids due to the limited specific research available on ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. The information presented herein is based on studies of structurally similar compounds and may not be directly extrapolated to the specific molecule of interest. Further dedicated research is necessary to elucidate the precise therapeutic targets and mechanisms of this compound.

Introduction

Ent-kaurane diterpenoids are a large and structurally diverse class of natural products isolated from various plant species.[1][2] These tetracyclic diterpenes have garnered significant attention in the scientific community for their wide range of biological activities, particularly their potential as anticancer agents.[1][2][3] This guide provides a technical overview of the known therapeutic targets and signaling pathways modulated by ent-kaurane diterpenoids, with a focus on their cytotoxic and apoptosis-inducing effects.

Cytotoxic Activity of ent-kaurane Diterpenoids

A significant body of research has demonstrated the cytotoxic effects of various ent-kaurane diterpenoids against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below, highlighting the potent anticancer activity of this class of compounds.

CompoundCancer Cell LineIC50 (µM)Reference
Annoglabasin HLU-1 (Lung carcinoma)3.7[4]
Annoglabasin HMCF-7 (Breast adenocarcinoma)4.6[4]
Annoglabasin HSK-Mel2 (Melanoma)4.2[4]
Annoglabasin HKB (Oral epidermoid carcinoma)4.1[4]
OridoninHepG2 (Hepatocellular carcinoma)25.7[5]
ent-kaurane Diterpenoid 7hA549 (Lung carcinoma)2.16[5]

Key Signaling Pathways and Therapeutic Targets

The anticancer activity of ent-kaurane diterpenoids is primarily attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and death. The two most prominent pathways identified are the intrinsic apoptosis pathway and the NF-κB signaling pathway.

Intrinsic Apoptosis Pathway

A primary mechanism by which ent-kaurane diterpenoids exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[2][6] This process is often initiated via the intrinsic (mitochondrial) pathway.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade ent-kaurane Diterpenoids ent-kaurane Diterpenoids Bcl2 Bcl-2 ent-kaurane Diterpenoids->Bcl2 Inhibits Bax Bax ent-kaurane Diterpenoids->Bax Activates Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Diagram 1: Intrinsic Apoptosis Pathway modulated by ent-kaurane diterpenoids.

As depicted in Diagram 1, ent-kaurane diterpenoids can induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2.[2][6] This disrupts the mitochondrial membrane potential and triggers the release of cytochrome c into the cytoplasm.[2][7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[7][8] Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[7][8]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival.[9][10] Aberrant NF-κB activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Some ent-kaurane diterpenoids have been shown to inhibit the NF-κB pathway, contributing to their anticancer effects.

NFkB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β, etc. IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation ent-kaurane Diterpenoids ent-kaurane Diterpenoids ent-kaurane Diterpenoids->IKK Inhibits Gene Target Gene Expression (e.g., Bcl-2, Cyclin D1) NFkB_nuc->Gene Activates

Diagram 2: Inhibition of the NF-κB Signaling Pathway by ent-kaurane diterpenoids.

In the canonical NF-κB pathway (Diagram 2), pro-inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκB.[9][10] This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65).[9] The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in cell survival and proliferation. Ent-kaurane diterpenoids can intervene in this pathway, often by inhibiting the activity of the IKK complex, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.

Experimental Protocols

To assess the cytotoxic activity of compounds like ent-kaurane diterpenoids, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

MTT Cytotoxicity Assay Protocol

1. Cell Seeding:

  • Harvest cancer cells in their logarithmic growth phase.
  • Perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the ent-kaurane diterpenoid in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations to be tested.
  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

Ent-kaurane diterpenoids represent a promising class of natural products with significant potential for the development of novel anticancer therapeutics. Their ability to induce apoptosis and inhibit pro-survival signaling pathways like NF-κB underscores their multifaceted mechanism of action. While the specific therapeutic targets of this compound remain to be elucidated, the extensive research on related compounds provides a strong rationale for its further investigation. Future studies should focus on isolating or synthesizing sufficient quantities of this specific compound to perform detailed mechanistic and preclinical studies to validate its therapeutic potential.

References

Preliminary Cytotoxicity Screening of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class, isolated from the plant Wedelia trilobata.[1] While direct cytotoxic screening data for this specific compound is not extensively available in the public domain, the broader class of ent-kaurane diterpenoids has demonstrated significant potential as cytotoxic agents against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, drawing upon data from structurally related analogs and outlining detailed experimental protocols for its evaluation. The guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar natural products.

Introduction to ent-Kaurane Diterpenoids and Cytotoxicity

The ent-kaurane diterpenoids are a large and structurally diverse family of natural products characterized by a tetracyclic carbon skeleton. These compounds, isolated from various plant and fungal sources, have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, cytotoxic effects.[2][3] Several studies have highlighted the potential of ent-kaurane diterpenoids to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting their promise as novel anticancer therapeutic leads.[4][5][6]

This compound, a member of this class, is found in Wedelia trilobata, a plant with a history of use in traditional medicine.[2] Given the established cytotoxic profile of its chemical relatives, a thorough investigation into its anticancer properties is warranted.

Data Presentation: Cytotoxicity of Structurally Related ent-Kaurane Diterpenoids

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
ent-17-Hydroxykaur-15-en-19-oic acid22Rv1Prostate Cancer6 - 50[7]
LNCaPProstate Cancer6 - 50[7]
HT29Colon Cancer6 - 50[7]
HCT116Colon Cancer6 - 50[7]
SW480Colon Cancer6 - 50[7]
SW620Colon Cancer6 - 50[7]
MCF-7Breast Cancer6 - 50[7]

Experimental Protocols

This section details the standard methodologies for the preliminary cytotoxicity screening of novel compounds like this compound.

Cell Culture

Adherent human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.[8][9][10]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Remove the culture medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubate the plate for 48 or 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11][12]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Proposed Mechanism of Action and Signaling Pathways

Based on studies of structurally similar ent-kaurane diterpenoids, a plausible mechanism of action for this compound involves the induction of apoptosis. A key signaling pathway often implicated in the regulation of apoptosis is the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] In many cancer cells, the NF-κB pathway is constitutively active and promotes cell survival by upregulating anti-apoptotic proteins. Inhibition of this pathway can therefore sensitize cancer cells to apoptosis.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_mechanism Mechanism of Action Study A Cell Culture (e.g., MCF-7, A549) C Cell Seeding (96-well plate) A->C B Compound Preparation (Stock and Dilutions) D Compound Treatment (24-72h) B->D C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G H Apoptosis Assay (Annexin V/PI) G->H Select Concentrations I Flow Cytometry Analysis H->I

Experimental workflow for cytotoxicity screening.
Canonical NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, a potential target for ent-kaurane diterpenoids.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Gene_exp Gene Expression (Anti-apoptotic) DNA->Gene_exp Transcription ent_kaurane ent-kaurane diterpenoid ent_kaurane->IKK_complex Potential Inhibition

Canonical NF-κB signaling pathway.

Conclusion

While direct experimental data on the cytotoxicity of this compound is currently limited, the existing evidence from structurally similar ent-kaurane diterpenoids suggests that it is a promising candidate for further investigation as a potential anticancer agent. The experimental protocols detailed in this guide provide a robust framework for its preliminary cytotoxicity screening and initial mechanistic studies. Future research should focus on determining the specific IC50 values of this compound against a panel of cancer cell lines and elucidating its precise molecular targets and effects on key signaling pathways, such as the NF-κB pathway. Such studies will be crucial in unlocking the therapeutic potential of this and other related natural products.

References

Methodological & Application

Application Notes and Protocols for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: MTT Assay Protocol for the Evaluation of Cytotoxicity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a kaurane (B74193) diterpenoid isolated from natural sources such as Wedelia trilobata[1][2]. Diterpenoids of the ent-kaurane class have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines, making them of interest in drug discovery[3][4].

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[5][6]. The principle is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells[7][8]. The quantity of formazan produced is directly proportional to the number of viable cells[9].

Data Presentation

While specific cytotoxic data for this compound is not extensively published, data from the structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid , can be used as a reference for designing experimental concentration ranges.

Table 1: Cytotoxicity of the related compound ent-17-Hydroxykaur-15-en-19-oic acid against various human cancer cell lines.

Cell Line Cancer Type Effective Concentration / IC₅₀ Reference
LNCaP Prostate Cancer IC₅₀: 17.63 µg/mL [10][11]
22Rv1 Prostate Cancer 6 - 50 µg/mL [12][13]
HT29 Colon Cancer 6 - 50 µg/mL [12][13]
HCT116 Colon Cancer 6 - 50 µg/mL [12][13]
SW480 Colon Cancer 6 - 50 µg/mL [12][13]
SW620 Colon Cancer 6 - 50 µg/mL [12][13]

| MCF-7 | Breast Cancer | 6 - 50 µg/mL |[12][13] |

Experimental Protocol: MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[8][14]

  • MTT Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. The compound is reported to be soluble in DMSO[12]. Sonicate briefly if needed to ensure complete dissolution. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Assay Procedure
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium[15].

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of medium containing various concentrations of the test compound to the respective wells.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and an "untreated control" (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours)[16].

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[9].

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals[15].

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization[8].

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader[6]. A reference wavelength of 630 nm can be used to reduce background noise[8].

Data Analysis
  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot the % Cell Viability against the log of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) with software like GraphPad Prism.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_readout Phase 3: Data Acquisition A Seed cells in 96-well plate (5,000-10,000 cells/well) B Incubate for 24h (37°C, 5% CO₂) A->B D Treat cells with compound dilutions B->D C Prepare serial dilutions of This compound E Incubate for 24-72h D->E F Add 10 µL MTT Reagent (0.5 mg/mL final) E->F G Incubate for 3-4h (Formation of Formazan Crystals) F->G H Remove medium, add 150 µL DMSO to dissolve crystals G->H I Shake plate for 15 min H->I J Read absorbance at 570 nm I->J K Calculate % Viability and IC₅₀ J->K

Caption: Workflow diagram of the MTT assay for cytotoxicity assessment.

Putative Signaling Pathway

Based on studies of related ent-kaurane diterpenoids, a potential mechanism of action involves the induction of apoptosis via mitochondrial pathways and modulation of transcription factors like NF-κB[16][17].

Signaling_Pathway cluster_pathway Putative Intracellular Effects compound ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid NFKB NF-κB (Transcription Factor) compound->NFKB inhibition? Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 downregulation? Bax Bax (Pro-apoptotic) compound->Bax upregulation? NFKB->Bcl2 promotes transcription Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis (Cell Death) Casp->Apoptosis

Caption: Putative signaling pathway for kaurane diterpenoid-induced apoptosis.

References

Application Notes and Protocols for in vivo Efficacy Studies of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of the natural product ent-17-Hydroxykaura-9(11),15-dien-19-oic acid . This diterpenoid, isolated from Wedelia trilobata, and its close analogs have demonstrated promising biological activities, including cytotoxic effects against various cancer cell lines. The following protocols are primarily focused on assessing the anti-tumor efficacy of this compound in a preclinical setting.

Rationale for in vivo Studies

While in vitro studies provide initial insights into the bioactivity of a compound, in vivo experiments are crucial for understanding its efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a complex biological system.[1][2][3] For novel compounds like this compound, a well-designed in vivo study is a critical step in the drug development pipeline.[1] Based on the cytotoxic properties of the related compound, ent-17-Hydroxykaur-15-en-19-oic acid, against human prostate, colon, and breast tumor cells, a logical first step is to investigate its anti-cancer potential in vivo.[4][5]

Proposed in vivo Experimental Design: Xenograft Tumor Model

A xenograft tumor model is a standard and widely used preclinical model to assess the anti-cancer efficacy of a test compound.[1] This involves the subcutaneous implantation of human cancer cells into immunodeficient mice.

2.1. Animal Model Selection

The choice of the animal model is a critical factor for the success of in vivo studies.[6] For xenograft studies, immunodeficient mouse strains are essential to prevent the rejection of human tumor cells.

Animal Model Characteristics Justification
Athymic Nude (nu/nu) Mice T-cell deficient, allowing for the growth of human tumor xenografts.A commonly used and well-characterized model for oncology research.
NOD/SCID Mice Deficient in both T and B cells, and have impaired macrophage and NK cell function.Suitable for a wider range of human cell lines, including hematopoietic tumors.

2.2. Experimental Groups and Dosing

Proper randomization and the inclusion of appropriate control groups are essential to minimize bias and ensure the statistical validity of the results.[2]

Group Treatment Dosage Route of Administration Number of Animals (n)
1 Vehicle Control-Intraperitoneal (i.p.) or Oral (p.o.)10
2 This compoundLow Dose (e.g., 10 mg/kg)Intraperitoneal (i.p.) or Oral (p.o.)10
3 This compoundMid Dose (e.g., 25 mg/kg)Intraperitoneal (i.p.) or Oral (p.o.)10
4 This compoundHigh Dose (e.g., 50 mg/kg)Intraperitoneal (i.p.) or Oral (p.o.)10
5 Positive Control (e.g., Cisplatin)5 mg/kgIntraperitoneal (i.p.)10

Detailed Experimental Protocols

3.1. Cell Culture and Tumor Implantation

  • Culture a relevant human cancer cell line (e.g., prostate cancer cell line 22Rv1 or LNCaP, based on the activity of related compounds) under standard conditions.[4]

  • Harvest the cells during the exponential growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Subcutaneously inject approximately 1 x 10^6 cells into the right flank of each mouse.

  • Monitor the animals for tumor formation.

3.2. Treatment Administration

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into the treatment groups.

  • Prepare the test compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).

  • Administer the treatments according to the specified dosages and schedule (e.g., daily or every other day for 21 days).

3.3. Monitoring and Data Collection

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the animals twice a week as an indicator of toxicity.

  • Observe the animals daily for any clinical signs of distress or toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis.

3.4. Endpoint Analysis

  • Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

  • Histopathology: Fix a portion of the tumor tissue in formalin and embed it in paraffin (B1166041) for histological analysis (e.g., H&E staining) to observe tumor morphology and necrosis.

  • Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Western Blot Analysis: Homogenize a portion of the tumor tissue to extract proteins. Perform Western blot analysis to investigate the effect of the compound on key signaling proteins. Based on studies of the related compound Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, it would be prudent to examine proteins involved in apoptosis (Bax, Bcl-2) and signaling pathways like NF-κB and MAPK.[7]

Visualization of Experimental Workflow and Signaling Pathways

experimental_workflow cluster_preparation Preparation Phase cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Endpoint Analysis cell_culture Human Cancer Cell Culture tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (Athymic Nude Mice) animal_acclimatization->tumor_implantation randomization Randomization into Treatment Groups tumor_implantation->randomization treatment Daily Treatment Administration (Vehicle, Compound, Positive Control) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia histology Histopathology (H&E) euthanasia->histology ihc Immunohistochemistry (Ki-67, Cleaved Caspase-3) euthanasia->ihc western_blot Western Blot (Bax, Bcl-2, NF-κB, MAPK) euthanasia->western_blot signaling_pathway cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes compound This compound nfkb NF-κB Pathway compound->nfkb Inhibition mapk MAPK Pathway compound->mapk Modulation mitochondria Mitochondria compound->mitochondria Induction proliferation Proliferation ↓ nfkb->proliferation cell_cycle_arrest Cell Cycle Arrest mapk->cell_cycle_arrest apoptosis Apoptosis ↑ mitochondria->apoptosis

References

Application Notes and Protocols for Anti-Inflammatory Research on ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a kaurane (B74193) diterpenoid isolated from Wedelia trilobata, a plant with a history of use in traditional medicine for treating inflammatory conditions. Diterpenoids, a class of natural products, have garnered significant interest in drug discovery for their diverse pharmacological activities. This document provides a comprehensive overview of the potential anti-inflammatory properties of this compound, including detailed experimental protocols for its investigation. While direct experimental data for this specific compound is limited, this application note leverages data from structurally similar kaurane diterpenoids, such as kaurenoic acid and grandiflorenic acid, also found in Wedelia species, to provide a strong starting point for research.

Disclaimer: The quantitative data and mechanistic insights presented in this document are primarily based on studies of structurally related kaurane diterpenoids, kaurenoic acid and grandiflorenic acid. These should be considered as a guide for initiating research on this compound.

Data Presentation

The following tables summarize the anti-inflammatory activity of kaurane diterpenoids closely related to this compound.

Table 1: In Vivo Anti-inflammatory Activity of Related Kaurane Diterpenoids

CompoundAnimal ModelAssayDose (mg/kg)% Inhibition of EdemaReference Compound
Kaurenoic AcidMouseXylene-induced ear edema6458.81Dexamethasone (1 mg/kg)
Grandiflorenic AcidMouseXylene-induced ear edema6469.85Dexamethasone (1 mg/kg)
Kaurenoic AcidRatCarrageenan-induced paw edema50~50Indomethacin (10 mg/kg)
Grandiflorenic AcidRatCarrageenan-induced paw edemaNot availableNot availableIndomethacin (10 mg/kg)

Table 2: In Vitro Anti-inflammatory Activity of Related Kaurane Diterpenoids

CompoundCell LineAssayIC50 Value (µM)Reference Compound
Kaurenoic AcidRAW 264.7Nitric Oxide Production Inhibition~20-50L-NMMA
Grandiflorenic AcidRAW 264.7Nitric Oxide Production InhibitionNot availableL-NMMA

Experimental Protocols

In Vitro Anti-inflammatory Activity

1. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • N-monomethyl-L-arginine (L-NMMA) as a positive control

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare stock solutions of this compound and L-NMMA in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium.

  • After 24 hours, remove the medium and treat the cells with various concentrations of this compound or L-NMMA for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite (B80452) is prepared to determine the concentration of nitrite in the samples.

  • Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-treated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

In Vivo Anti-inflammatory Activity

2. Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the in vivo acute anti-inflammatory effect of this compound by measuring its ability to reduce paw swelling induced by carrageenan in rats or mice.

Materials:

  • Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin or other reference NSAID

  • Plethysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Group the animals and administer this compound (at various doses), the vehicle control, or the reference drug (e.g., indomethacin) via an appropriate route (e.g., intraperitoneal or oral).

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

Signaling Pathway

G Potential Anti-inflammatory Signaling Pathway of kaurane diterpenoids cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription Nucleus Nucleus Compound ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid Compound->IKK Inhibits

Caption: Potential mechanism of action via NF-κB pathway inhibition.

Experimental Workflow

G General Experimental Workflow for Anti-inflammatory Evaluation start Start invitro In Vitro Assays start->invitro invivo In Vivo Assays start->invivo no_assay Nitric Oxide Production Assay invitro->no_assay cytokine_assay Cytokine Release Assay (ELISA) invitro->cytokine_assay paw_edema Carrageenan-induced Paw Edema invivo->paw_edema ear_edema Xylene-induced Ear Edema invivo->ear_edema mechanism Mechanism of Action Studies no_assay->mechanism cytokine_assay->mechanism paw_edema->mechanism ear_edema->mechanism western_blot Western Blot (NF-κB, iNOS, COX-2) mechanism->western_blot qpcr qPCR (Gene Expression) mechanism->qpcr conclusion Conclusion western_blot->conclusion qpcr->conclusion

Caption: Workflow for evaluating anti-inflammatory potential.

Application Notes and Protocols for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a kaurane (B74193) diterpenoid isolated from the plant Wedelia trilobata.[1][2] While direct cytotoxic data for this specific compound is limited in publicly available literature, studies on structurally similar ent-kaurane diterpenoids isolated from the same genus suggest potential cytotoxic and anti-proliferative activities against various cancer cell lines. This document provides an overview of sensitive cell lines to related compounds, protocols for assessing cytotoxicity, and potential signaling pathways involved.

Disclaimer: The experimental data and protocols provided below are based on studies of structurally related ent-kaurane diterpenoids. Direct experimental validation is required to determine the specific activity of this compound.

Potential Sensitive Cell Lines and Cytotoxicity of Related Compounds

Research on ent-kaurane diterpenoids from Wedelia species has indicated cytotoxic activity against several cancer cell lines. The human hepatocellular carcinoma cell line, HepG2 , has shown sensitivity to various ent-kaurane diterpenes.[3][4] Other cell lines, including human breast adenocarcinoma (MCF-7 ), human cervical cancer (HeLa ), and human lung carcinoma (A549 ), have also been evaluated for their sensitivity to related compounds.[5][6]

The following table summarizes the cytotoxic activity of ent-kaurane diterpenoids structurally similar to this compound.

Compound ClassCell LineIC50 (µM)Reference
ent-Kaurane DiterpenesHepG29.55 ± 0.45 to 53.92 ± 1.22[4]
Methanolic Extract of Wedelia trilobataMEG-01 (human megakaryoblastic leukemia)~80 µg/mL[7]
Sesquiterpene lactone from S. trilobataHL-60, K-562, SI80, HepG2, MCF-74 - 36 µg/mL[7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line (e.g., HepG2).

Materials:

  • This compound

  • Sensitive cancer cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Apoptosis Assessment by Nuclear Staining with Hoechst 33342

This protocol is for visualizing morphological changes in the nucleus associated with apoptosis.

Materials:

  • Treated and untreated cells from the cytotoxicity assay

  • Hoechst 33342 staining solution

  • Paraformaldehyde (PFA)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • After treatment with the compound for the desired time, remove the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining:

    • Wash the cells twice with PBS.

    • Add Hoechst 33342 staining solution to the cells and incubate for 10 minutes in the dark.

  • Visualization:

    • Wash the cells twice with PBS.

    • Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

Potential Signaling Pathways

The cytotoxic effects of ent-kaurane diterpenoids are often associated with the induction of apoptosis. The diagram below illustrates a potential signaling pathway that may be activated by this compound, leading to cancer cell death.

G Potential Signaling Pathway of ent-kaurane Diterpenoids cluster_0 Compound cluster_1 Cellular Level cluster_2 Molecular Pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Mitochondrial Pathway Mitochondrial Pathway Cancer Cell->Mitochondrial Pathway Induces Stress Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Cytochrome c release Apoptosis Apoptosis Caspase Activation->Apoptosis Execution Phase

Caption: Potential mechanism of action for cell cytotoxicity.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the cytotoxic potential of this compound.

G Experimental Workflow for Cytotoxicity Assessment Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection Dose-Response Study (MTT Assay) Dose-Response Study (MTT Assay) Cell Line Selection->Dose-Response Study (MTT Assay) IC50 Determination IC50 Determination Dose-Response Study (MTT Assay)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blot Western Blot Mechanism of Action Studies->Western Blot End End Apoptosis Assays->End Cell Cycle Analysis->End Western Blot->End

Caption: A typical workflow for evaluating cytotoxic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for improving the solubility of the hydrophobic diterpenoid, ent-17-hydroxykaura-9(11),15-dien-19-oic acid, for successful in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound stems from its chemical structure. As a kaurene diterpenoid, it possesses a largely nonpolar, tetracyclic hydrocarbon skeleton, making it inherently hydrophobic. This hydrophobicity leads to difficulties when dissolving the compound in aqueous buffers and cell culture media, often resulting in precipitation.

Q2: What are the recommended initial solvents for preparing a stock solution?

A2: For in vitro assays, the most common and recommended approach is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used and effective solvent for this purpose. Other organic solvents such as ethanol, chloroform, and acetone (B3395972) can also be used. It is crucial to use a high-purity, anhydrous grade of the chosen solvent to ensure the stability and integrity of the compound.

Q3: How can I avoid precipitation of the compound when diluting it into my aqueous cell culture medium?

A3: Precipitation upon dilution of a concentrated stock solution into aqueous media is a common issue with hydrophobic compounds. To mitigate this, a serial dilution strategy is recommended. Instead of a single large dilution, perform one or more intermediate dilution steps in the organic solvent before the final dilution into the pre-warmed (37°C) aqueous medium. Adding the compound dropwise while gently vortexing can also aid in its dispersion and prevent immediate precipitation.

Q4: What is the maximum permissible concentration of DMSO in my cell culture?

A4: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid significant cytotoxicity. It is always advisable to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q5: Are there alternative methods to improve aqueous solubility besides using co-solvents?

A5: Yes, several formulation strategies can enhance the aqueous solubility of hydrophobic compounds. These include the use of cyclodextrins to form inclusion complexes, where the hydrophobic compound is encapsulated within the cyclodextrin (B1172386) cavity. Other advanced techniques involve the preparation of solid dispersions with carriers like polyvinylpyrrolidone (B124986) (PVP) or the use of nanotechnology-based systems such as liposomes and nanoparticles.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous media. - The final concentration exceeds the aqueous solubility limit.- Rapid solvent exchange from organic solvent to aqueous media.- Decrease the final working concentration of the compound.- Perform a serial dilution of the stock solution in the organic solvent first.- Add the compound solution dropwise to pre-warmed (37°C) media while gently vortexing.
Precipitation occurs over time during the experiment. - The compound is not stable in the aqueous environment at 37°C.- Evaporation of media in the incubator, leading to increased compound concentration.- Visually inspect the wells for precipitation at different time points.- Use a lower final concentration.- Ensure proper humidification in the incubator and use sealed plates for long-term experiments.
Inconsistent or non-reproducible results in bioassays. - Incomplete dissolution of the compound in the stock solution.- Precipitation of the compound in some wells but not others.- Ensure the compound is fully dissolved in the stock solution by vortexing or brief sonication.- Prepare fresh dilutions for each experiment.- Carefully inspect each well for any signs of precipitation before and after the assay.
High background or toxicity observed in vehicle control wells. - The final concentration of the organic solvent (e.g., DMSO) is too high.- Ensure the final DMSO concentration is within the tolerated range for your specific cell line (typically ≤ 0.5%).- Perform a dose-response experiment for the vehicle to determine its toxicity threshold.

Solubility Data

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
EthanolSolubleCan be used as an alternative to DMSO for stock solutions.
ChloroformSolubleGenerally not used for cell-based assays due to toxicity.
AcetoneSolubleGenerally not used for cell-based assays due to toxicity.
Water / PBSPoorly SolubleThe compound is hydrophobic and will not dissolve directly in aqueous solutions.
Cell Culture MediaVery Poorly SolubleProne to precipitation without the use of a co-solvent.

Experimental Protocols

Protocol: Preparation of this compound for an In Vitro MTT Cytotoxicity Assay

This protocol provides a general guideline for preparing the compound for a cell-based assay. The final concentrations should be optimized for your specific cell line and experimental design.

1. Preparation of a High-Concentration Stock Solution (e.g., 10 mM): a. Weigh out the required amount of this compound (Molecular Weight: 316.44 g/mol ). b. Dissolve the compound in 100% sterile DMSO to achieve a final concentration of 10 mM. c. Ensure complete dissolution by vortexing for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath. d. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Preparation of Working Solutions: a. Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C. b. Perform a serial dilution of the 10 mM stock solution in 100% DMSO to prepare intermediate concentrations (e.g., 1 mM, 100 µM). This minimizes the amount of DMSO added to the cells. c. To prepare the final working concentrations, add a small volume of the appropriate intermediate stock solution to the pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration, add 1 µL of a 10 mM intermediate stock to 999 µL of medium (final DMSO concentration will be 0.1%). d. Mix immediately by gentle vortexing or inversion.

3. Performing the MTT Assay: a. Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight. b. Remove the old medium and replace it with the prepared working solutions of the compound. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity. c. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). d. Following incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals. e. Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol (B130326) or a commercial solubilizing agent). f. Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Assay cluster_prep Compound Preparation cluster_assay Cell-Based Assay stock 1. Prepare 10 mM Stock in 100% DMSO intermediate 2. Serial Dilution in 100% DMSO stock->intermediate e.g., to 1 mM working 3. Final Dilution in Pre-warmed Media (37°C) intermediate->working e.g., to 10 µM treat 5. Treat Cells with Working Solutions working->treat seed 4. Seed Cells in 96-well Plate seed->treat incubate 6. Incubate for Desired Time treat->incubate mtt 7. Add MTT Reagent & Incubate incubate->mtt solubilize 8. Solubilize Formazan mtt->solubilize read 9. Read Absorbance solubilize->read

Caption: Workflow for preparing and using the compound in a cell-based assay.

troubleshooting_logic Troubleshooting Precipitation Issues start Precipitation Observed? cause1 Final Concentration Too High? start->cause1 Yes cause2 Rapid Dilution? cause1->cause2 No solution1 Decrease Final Concentration cause1->solution1 Yes cause3 Cold Media? cause2->cause3 No solution2 Perform Serial Dilutions cause2->solution2 Yes solution3 Pre-warm Media to 37°C cause3->solution3 Yes solution4 Add Dropwise while Mixing cause3->solution4 No solution2->solution4

Caption: Decision tree for troubleshooting compound precipitation.

References

"ent-17-Hydroxykaura-9(11),15-dien-19-oic acid" stability in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in DMSO solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For long-term storage, it is recommended to store stock solutions of this compound in anhydrous DMSO at -80°C. For short-term storage (i.e., daily use), solutions can be kept at -20°C. It is crucial to minimize freeze-thaw cycles by preparing single-use aliquots. DMSO is hygroscopic and can absorb atmospheric water, which may contribute to compound degradation over time.

Q2: How can I assess the stability of my this compound solution?

A2: The stability of your solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any potential degradation products, allowing for quantification of its purity over time. A decrease in the peak area of the parent compound or the appearance of new peaks is indicative of degradation.

Q3: What are the potential degradation pathways for this compound in DMSO?

A3: While specific degradation pathways for this compound in DMSO have not been extensively documented in publicly available literature, diterpenoids with unsaturated bonds can be susceptible to oxidation and isomerization. The carboxylic acid moiety is generally stable, but the double bonds in the kaurane (B74193) skeleton could be potential sites for chemical modification, especially with prolonged exposure to air (oxygen) and light.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This could be a primary indication of compound degradation in your DMSO stock solution.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Analyze an aliquot of your stock solution using HPLC or LC-MS to check for the presence of degradation products.

    • Compare the chromatogram to a freshly prepared solution or a previously recorded chromatogram of a pure sample.

  • Review Storage and Handling Procedures:

    • Ensure the stock solution has been stored at the recommended temperature (-80°C for long-term).

    • Confirm that the number of freeze-thaw cycles has been minimized.

    • Check if anhydrous DMSO was used for preparing the solution.

Preventative Measures:

  • Prepare fresh working solutions from a frozen stock aliquot for each experiment.

  • Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Use high-purity, anhydrous DMSO and store it under an inert atmosphere (e.g., argon or nitrogen) to minimize water absorption.

Issue 2: Appearance of unknown peaks in analytical chromatograms.

The presence of new peaks in HPLC or LC-MS analysis that were not in the initial analysis of the compound suggests the formation of degradation products.

Troubleshooting Steps:

  • Characterize Unknown Peaks:

    • If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize potential structures of the degradation products (e.g., oxidation products would have an increased mass).

  • Perform a Forced Degradation Study:

    • A forced degradation study can help to identify potential degradation products and pathways. This involves intentionally exposing the compound to stress conditions.

Experimental Protocols

Protocol 1: HPLC-based Stability Assessment of this compound in DMSO

Objective: To quantitatively assess the purity of this compound in a DMSO solution over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

    • Divide the stock solution into multiple small-volume aliquots in amber vials and store them at -80°C.

    • At each time point (e.g., 0, 1, 3, 6, and 12 months), thaw one aliquot and dilute it to a working concentration (e.g., 100 µM) with an appropriate mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A linear gradient suitable for separating the compound from potential impurities (e.g., start with 50% B, ramp to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at the λmax of the compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of the remaining compound relative to the initial time point (t=0).

    • Monitor for the appearance and growth of any new peaks.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound.

Methodology:

  • Sample Preparation: Prepare separate solutions of the compound in DMSO.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal: Incubate at 60°C for 7 days.

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by LC-MS to identify and characterize the degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound (10 mM in DMSO)

Storage ConditionTime PointPurity (%) by HPLCObservations
-80°C0 months99.5Initial purity
6 months99.2No significant degradation
12 months98.9Minor degradation observed
-20°C0 months99.5Initial purity
6 months97.1Noticeable degradation
12 months94.5Significant degradation
Room Temperature0 days99.5Initial purity
7 days85.3Rapid degradation

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare 10 mM stock solution in anhydrous DMSO aliquot Create single-use aliquots prep_stock->aliquot storage_conditions Store at -80°C (long-term) and -20°C (short-term) aliquot->storage_conditions thaw Thaw aliquot at specified time points storage_conditions->thaw dilute Dilute to working concentration thaw->dilute hplc_ms Analyze by HPLC/LC-MS dilute->hplc_ms data_analysis Calculate purity and identify degradation products hplc_ms->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

troubleshooting_logic start Inconsistent Experimental Results check_stability Is compound stability suspected? start->check_stability yes_stability Yes check_stability->yes_stability no_stability No check_stability->no_stability analyze_stock Analyze stock solution by HPLC/LC-MS yes_stability->analyze_stock review_protocol Review experimental protocol for other error sources no_stability->review_protocol degradation_present Degradation Products Present? analyze_stock->degradation_present yes_degradation Yes degradation_present->yes_degradation Yes no_degradation No degradation_present->no_degradation No review_storage Review storage and handling procedures yes_degradation->review_storage no_degradation->review_protocol prepare_fresh Prepare fresh stock solution and aliquots review_storage->prepare_fresh

Caption: Troubleshooting logic for addressing inconsistent experimental results.

Technical Support Center: Isolation of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful isolation of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of this compound?

This compound is a natural diterpenoid that has been isolated from the plant Wedelia trilobata.[1][2][3] The aerial parts of the plant are typically used for extraction.

Q2: What are the potential challenges in isolating this compound?

The primary challenges include:

  • Low yield: As with many natural products, the concentration of the target compound in the plant material may be low.

  • Co-eluting impurities: The crude extract contains a complex mixture of structurally similar ent-kaurane diterpenoids, which can be difficult to separate.[1][2][4][5]

  • Compound degradation: Diterpenoid acids can be sensitive to heat, light, and acidic/basic conditions, potentially leading to degradation during extraction and purification.

  • Difficulties in purification: Achieving high purity often requires multiple chromatographic steps, which can be time-consuming and lead to sample loss.

Q3: What analytical techniques are recommended for identifying and confirming the structure of the isolated compound?

A combination of spectroscopic methods is essential for unambiguous structure elucidation. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for determining the carbon skeleton and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and carboxyl groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Extraction - Ensure the plant material is finely ground to maximize surface area for solvent penetration.- Increase the extraction time or perform multiple extraction cycles.- Consider using sonication or soxhlet extraction to improve efficiency, but be mindful of potential thermal degradation.
Suboptimal Solvent Choice - The polarity of the extraction solvent is critical. While ethanol (B145695) has been used, a solvent of intermediate polarity like dichloromethane (B109758) or ethyl acetate (B1210297) might be a good starting point for selective extraction.[6]
Compound Degradation - Avoid excessive heat and exposure to direct light during extraction and solvent evaporation.- Work under neutral pH conditions to prevent acid- or base-catalyzed rearrangements.
Loss During Purification - Minimize the number of purification steps.- Ensure that the chosen chromatography conditions are optimized to prevent irreversible adsorption to the stationary phase.
Low Purity/Contamination
Potential Cause Troubleshooting Steps
Co-extraction of Impurities - Perform a preliminary fractionation of the crude extract using liquid-liquid partitioning to separate compounds based on polarity.- Utilize different chromatography techniques (e.g., normal-phase followed by reversed-phase) to separate compounds with different retention mechanisms.
Structurally Similar Diterpenoids - Optimize the chromatographic separation by using a shallow solvent gradient, especially around the elution point of the target compound.[6]- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a more selective HPLC column.
Pigments (Chlorophylls, Carotenoids) - These can often be removed by a preliminary column chromatography step with a non-polar solvent system or by using activated charcoal treatment (use with caution as it may adsorb the target compound).
Fatty Acids and Lipids - These can be removed by a saponification step or by chromatography on silica gel with a non-polar mobile phase.

Experimental Protocols

General Extraction and Fractionation Protocol

This protocol is a generalized procedure based on methods for isolating ent-kaurane diterpenoids from Wedelia trilobata.[1][2] Optimization will likely be necessary.

  • Preparation of Plant Material: Air-dry the aerial parts of Wedelia trilobata at room temperature and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.

    • Filter the extract and concentrate under reduced pressure to obtain the crude ethanol extract.

  • Fractionation:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate, and n-butanol).

    • The ethyl acetate fraction is often enriched with diterpenoids.

Chromatographic Purification
  • Column Chromatography (Silica Gel):

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions containing the target compound using reversed-phase preparative HPLC.

    • A common mobile phase system is a gradient of methanol (B129727) and water.

Visualizations

experimental_workflow plant_material Dried & Powdered Wedelia trilobata extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound This compound hplc->pure_compound

Caption: General experimental workflow for the isolation of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Purity in Final Product co_eluting Co-eluting Diterpenoids start->co_eluting pigments Pigments/ Lipids start->pigments degradation Compound Degradation start->degradation optimize_hplc Optimize HPLC Gradient & Stationary Phase co_eluting->optimize_hplc pre_purification Add Pre-purification Step (e.g., L-L Partition) pigments->pre_purification mild_conditions Use Mild Conditions (Temp, pH, Light) degradation->mild_conditions

Caption: Troubleshooting logic for addressing low purity issues during isolation.

References

Technical Support Center: Optimizing HPLC Separation of Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) separation of kaurane (B74193) diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC separation of kaurane diterpenoids?

A1: A common starting point for separating kaurane diterpenoids is Reverse-Phase HPLC (RP-HPLC). A C18 column is the most frequently used stationary phase.[1][2] The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water.[3] An isocratic elution with 60-80% acetonitrile in water is a conventional approach, though gradient elution is often employed to improve resolution for more complex mixtures.[1][4] Detection is commonly performed using a UV detector, often at a wavelength of around 210-220 nm.[1][5]

Q2: Which stationary phases (columns) are most effective for kaurane diterpenoid separation?

A2: The choice of stationary phase is critical for achieving good separation.

  • C18 (Octadecylsilane): This is the most widely used and versatile stationary phase for kaurane diterpenoids due to its hydrophobic nature, which provides good retention for these relatively non-polar compounds.[1][2]

  • C8 (Octylsilane): This is slightly less hydrophobic than C18 and can be useful for reducing retention times of highly retained compounds.

  • Polar-Embedded Phases: For certain applications, columns with polar-embedded groups can offer different selectivity and improved peak shape, especially when using highly aqueous mobile phases.[6]

  • Superficially Porous Particle (SPP) Columns: These columns can provide higher efficiency and better resolution at lower backpressures compared to traditional fully porous particle columns.[6]

Q3: What mobile phases and additives are commonly used to optimize separation?

A3: Mobile phase composition is a key parameter for optimization.

  • Solvents: Acetonitrile and methanol are the most common organic modifiers mixed with water.[3] Acetonitrile/water mixtures often provide lower viscosity and better UV transparency at low wavelengths.[3]

  • Additives (Modifiers): For acidic kaurane diterpenoids, such as kaurenoic acid, adding a small amount of acid to the mobile phase can significantly improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analytes themselves.[1][4] Common acidic modifiers include:

    • Phosphoric Acid (e.g., 0.1%)[1]

    • Acetic Acid (e.g., 0.05%)[2]

    • Formic Acid[7]

    • Trifluoroacetic Acid (TFA)[1]

Q4: What are the primary challenges encountered when separating kaurane diterpenoids?

A4: Researchers often face several challenges, including:

  • Low Resolution: Due to the structural similarity of many kaurane diterpenoids, achieving baseline separation can be difficult.[1]

  • Peak Tailing: Acidic diterpenoids can interact with residual silanol groups on the silica-based stationary phase, leading to asymmetric or tailing peaks.[1]

  • Long Retention Times: The hydrophobic nature of these compounds can lead to long analysis times, especially with isocratic methods.[1]

  • Co-elution: In complex plant extracts, diterpenoids may co-elute with other compounds, making accurate quantification challenging.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Resolution or Co-eluting Peaks

Q: My chromatogram shows overlapping or poorly separated peaks. How can I improve the resolution?

A: Poor resolution is a common issue that can often be solved by systematically adjusting chromatographic parameters.[8] The first step is to optimize the mobile phase composition.

Troubleshooting Workflow for Poor Resolution

G start Poor Peak Resolution step1 Adjust Mobile Phase Strength (Modify Organic:Aqueous Ratio) start->step1 step2 Switch to Gradient Elution step1->step2 If isocratic step3 Modify Mobile Phase pH (Add Acid for Acidic Analytes) step2->step3 If needed step4 Change Organic Modifier (e.g., Acetonitrile to Methanol) step3->step4 step5 Adjust Temperature step4->step5 step6 Change Stationary Phase (e.g., C18 to a different selectivity) step5->step6 end_node Resolution Improved step6->end_node

Caption: Troubleshooting workflow for improving peak resolution.

Recommended Actions:

  • Optimize Mobile Phase Composition:

    • Isocratic Elution: If you are using an isocratic method, systematically change the ratio of the organic solvent (e.g., acetonitrile) to water.[3] Decreasing the organic solvent percentage will generally increase retention and may improve separation between early eluting peaks.

    • Gradient Elution: If dealing with a complex mixture with a wide range of polarities, a gradient elution is highly recommended.[4] This involves changing the mobile phase composition over the course of the run, which can sharpen peaks and improve the separation of both early and late-eluting compounds.[4]

  • Adjust Mobile Phase pH: For acidic kaurane diterpenoids, adding an acid modifier like 0.1% phosphoric acid or formic acid can suppress ionization and reduce peak tailing, which in turn improves resolution.[1][4]

  • Change Solvent Type: The choice of organic solvent can alter selectivity. If you are using acetonitrile, try substituting it with methanol or vice-versa.[3]

  • Modify Temperature: Increasing the column temperature can decrease mobile phase viscosity, which may improve column efficiency and alter selectivity.[9]

  • Select a Different Column: If mobile phase optimization is insufficient, changing the stationary phase chemistry may be necessary.[10] Trying a column with a different ligand (e.g., a polar-embedded phase) or a different particle technology (e.g., superficially porous particles) can provide the required selectivity.[6][10]

Issue 2: No Peaks or Very Small Peaks Detected

Q: I've injected my sample, but I'm not seeing any peaks, or the peaks are much smaller than expected. What should I check?

A: The absence of peaks is often due to a simple issue with the instrument setup, sample injection, or detector settings.[11]

Troubleshooting Workflow for No/Small Peaks

G start No Peaks or Small Peaks check1 Check Detector: - Lamp On? - Correct Wavelength? - Connections Secure? start->check1 check2 Check Injection: - Sample in Vial? - Correct Injection Volume? - No Air Bubbles in Syringe/Loop? check1->check2 If OK check3 Check Flow Path: - Pump On? - Mobile Phase Flowing? - Check for Leaks or Blockages check2->check3 If OK check4 Check Sample Integrity: - Sample Degraded? - Incorrect Sample Solvent? check3->check4 If OK end_node Problem Identified check4->end_node If OK, consult instrument manual

Caption: Diagnostic workflow for absent or small HPLC peaks.

Recommended Actions:

  • Verify Detector Settings: Ensure the detector lamp is on and that the correct wavelength (e.g., ~220 nm for many kaurane diterpenes) is set.[1][11] Check all cable connections between the detector and the data system.[12]

  • Confirm Sample Injection: Make sure the autosampler vial contains sufficient sample and that the injection volume is set correctly.[11] Visually inspect for air bubbles in the sample loop or syringe.[12]

  • Check the HPLC System:

    • Confirm that the pump is on and delivering the mobile phase at the set flow rate.[11]

    • Check for any leaks in the system, particularly at fittings.[12] Leaks can prevent the sample from reaching the column or detector.

    • Ensure there is enough mobile phase in the reservoirs.[11]

  • Evaluate the Sample:

    • The sample may have degraded. Prepare a fresh standard to verify system performance.[11]

    • Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion or prevent retention.[13]

Issue 3: High System Backpressure

Q: The HPLC system pressure is unusually high. What is the cause and how can I fix it?

A: High backpressure is typically caused by a blockage somewhere in the flow path.[11]

Recommended Actions:

  • Locate the Blockage: Systematically disconnect components starting from the detector and moving backward towards the pump. Remove the column and replace it with a union. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is likely in the tubing, injector, or an in-line filter.[14]

  • Address a Blocked Column:

    • First, try flushing the column in the reverse direction (if permitted by the manufacturer) with a strong solvent.[15]

    • If flushing does not work, the inlet frit may be clogged with particulate matter from the sample or pump seal wear. The frit may need to be replaced.[14]

  • Prevent Future Blockages:

    • Always filter your samples through a 0.2 µm or 0.45 µm syringe filter before injection.[13]

    • Filter mobile phases, especially after adding buffers or salts.[16]

    • Use a guard column to protect the analytical column from contaminants.[17]

Experimental Protocols and Data

Example Protocol: Isocratic RP-HPLC for Kaurane Diterpenes

This protocol is a generalized example based on common methods.[1]

  • Sample Preparation:

    • Accurately weigh 10 mg of the plant extract and dissolve it in 10 mL of methanol.

    • Use an ultrasonic bath for 15 minutes to ensure complete dissolution.[18]

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[18]

  • Mobile Phase Preparation:

    • To prepare a mobile phase of 70:30 (v/v) acetonitrile:water with 0.1% phosphoric acid, measure 700 mL of HPLC-grade acetonitrile and 300 mL of ultrapure water.

    • Add 1 mL of phosphoric acid to the water before mixing with the acetonitrile.

    • Degas the mobile phase for 15-20 minutes using ultrasonication or helium sparging to remove dissolved gases.[16]

  • HPLC Instrument Setup:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV/PDA at 220 nm

    • Run Time: 20 minutes

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) followed by standards and then samples.

Data Presentation: HPLC Methods for Kaurane Diterpenoids

The following table summarizes various validated HPLC methods from the literature, providing a starting point for method development.

Compound(s) AnalyzedColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Grandiflorenic acid, Kaurenoic acid, iso-Kaurenoic acidWaters-XBridge C18 (3.5 µm, 3 x 50 mm)0.1% Phosphoric acid:Acetonitrile:Methanol (30:49:21, v/v/v)0.6UV at 220 nm[1]
ent-Kaurane DiterpenesAgilent ZORBAX Extend-C18Gradient: Acetonitrile and 0.05% Acetic Acid0.6ELSD[2]
Kaurenoic acid, Cinnamic acid derivativesC18Gradient: Methanol and AcetonitrileNot SpecifiedDAD at 210 nm[5]
Kaurenoic acidC18Isocratic: 60% Acetonitrile in waterNot SpecifiedUV at 220 nm[1]
AndrographolidePhenomenex C180.02 M KH₂PO₄ (pH 3.0):Acetonitrile (50:50, v/v)1.5PDA at 240 nm[19]

References

minimizing off-target effects of "ent-17-Hydroxykaura-9(11),15-dien-19-oic acid" in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural product, specifically a kaurene diterpenoid, isolated from the plant Wedelia trilobata. While specific on-target activity for this exact compound is not extensively documented in publicly available literature, related kaurene diterpenes have demonstrated cytotoxic effects against a variety of cancer cell lines. For instance, the structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid, has shown cytotoxicity in human prostate, colon, and breast cancer cells.[1] The biological activities of kaurene diterpenoids are often attributed to their ability to induce apoptosis, cell cycle arrest, and modulate various signaling pathways.[2]

Q2: What are the potential off-target effects of this compound and other kaurene diterpenes?

As a class of compounds, kaurene diterpenes have been associated with several off-target effects, which may also be relevant for this compound. These include:

  • NF-κB Pathway Inhibition: Some kaurene diterpenes can inhibit the NF-κB signaling pathway, a central regulator of inflammation and cell survival. This inhibition may occur through the targeting of upstream kinases like NF-κB-inducing kinase (NIK).[3][4]

  • Modulation of Bcl-2 Family Proteins: These compounds can influence the expression and function of Bcl-2 family proteins, which are key regulators of apoptosis. For example, some kaurene diterpenes have been shown to down-regulate the anti-apoptotic protein Bcl-2.[5]

  • Effects on MAP Kinase Pathways: The mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK1/2, can be affected by kaurene diterpenes, influencing cell proliferation and survival.[3]

  • Inhibition of Matrix Metalloproteinases (MMPs): While not directly reported for this specific compound, other natural products are known to inhibit MMPs, which could be a potential off-target effect to consider.[6][7]

  • General Cytotoxicity: At higher concentrations, non-specific cytotoxicity in both cancerous and non-cancerous cell lines can be a significant off-target effect.

Q3: How can I minimize the risk of observing off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the optimal concentration range for your specific cell line and experimental endpoint. The goal is to use the lowest concentration that elicits the desired on-target effect while minimizing non-specific toxicity.

  • Orthogonal Validation: Use structurally unrelated compounds that target the same pathway to confirm that the observed phenotype is not due to a chemical artifact of this compound.

  • Genetic Approaches: Employ techniques like siRNA or CRISPR/Cas9 to knock down the putative target of the compound. If the phenotype is rescued or mimicked, it provides strong evidence for on-target activity.

  • Control Cell Lines: Include appropriate control cell lines in your experiments. For example, if you are studying its anti-cancer effects, also test its cytotoxicity on non-cancerous cell lines to assess its therapeutic window.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
High levels of cytotoxicity in control (non-cancerous) cell lines. The compound may be exhibiting general cytotoxicity at the concentration used.Perform a dose-response curve on both your target and control cell lines to determine the therapeutic index. Use a lower concentration if possible.
Inconsistent or unexpected changes in cell signaling pathways. The compound may be modulating multiple pathways simultaneously (e.g., NF-κB, MAPK).Investigate the effect of the compound on known off-target pathways for kaurene diterpenes using techniques like Western blotting or reporter assays.
Observed phenotype does not match the expected on-target effect. The phenotype may be a result of an unknown off-target interaction.Consider performing target identification studies (see Experimental Protocols below) to uncover novel binding partners.
Difficulty reproducing results. Variability in cell culture conditions, passage number, or compound preparation.Standardize your experimental protocols, including cell seeding density, passage number, and ensure the compound is fully solubilized and stable in your culture medium.

Quantitative Data Summary

The following table summarizes the available cytotoxicity data for a structurally related compound, ent-17-Hydroxykaur-15-en-19-oic acid. This data can serve as a starting point for designing dose-response experiments for this compound.

CompoundCell LineAssay TypeIC50Reference
ent-17-Hydroxykaur-15-en-19-oic acidLNCaP (Prostate Cancer)Cytotoxicity17.63 µg/mL[1][8]
ent-17-Hydroxykaur-15-en-19-oic acid22Rv1 (Prostate Cancer)Cytotoxicity6 to 50 µg/mL[1]
ent-17-Hydroxykaur-15-en-19-oic acidHT29, HCT116, SW480, SW620 (Colon Cancer)Cytotoxicity6 to 50 µg/mL[1]
ent-17-Hydroxykaur-15-en-19-oic acidMCF-7 (Breast Cancer)Cytotoxicity6 to 50 µg/mL[1]

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration using a Cell Viability Assay (MTT)

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) in a given cell line. This helps in selecting appropriate concentrations for subsequent experiments to minimize off-target cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of the compound or vehicle control.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of this compound to its putative target protein in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][10][11][12]

Methodology:

  • Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or a chosen concentration of this compound for a specified time.

  • Heating: Aliquot the cell suspension into different tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the putative target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the band intensity of the target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 On-Target Validation cluster_2 Off-Target Investigation start Start Experiment dose_response Dose-Response Curve (e.g., MTT Assay) start->dose_response determine_ic50 Determine IC50 for Cytotoxicity dose_response->determine_ic50 cetsa Cellular Thermal Shift Assay (CETSA) determine_ic50->cetsa Select non-toxic concentration orthogonal_validation Orthogonal Validation (Different Compound, Same Target) determine_ic50->orthogonal_validation genetic_validation Genetic Validation (siRNA/CRISPR) determine_ic50->genetic_validation pathway_analysis Western Blot for Known Off-Target Pathways (NF-kB, MAPK) determine_ic50->pathway_analysis profiling Proteomic Profiling cetsa->profiling If target is unknown

Caption: Workflow for Minimizing and Investigating Off-Target Effects.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) nik NIK receptor->nik ikk IKK Complex nik->ikk ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα degradation dna DNA nfkb_nuc->dna Binds to promoter gene_expression Gene Expression (Inflammation, Survival) dna->gene_expression kaurene ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid kaurene->nik Inhibits

Caption: Potential Inhibition of the NF-κB Pathway by Kaurene Diterpenes.

apoptosis_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion bcl2 Bcl-2 (Anti-apoptotic) bax Bax (Pro-apoptotic) bcl2->bax Inhibits cytochrome_c Cytochrome c bax->cytochrome_c Promotes release caspase9 Caspase-9 caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis cytochrome_c->caspase9 Activates kaurene ent-17-Hydroxykaura- 9(11),15-dien-19-oic acid kaurene->bcl2 Down-regulates

Caption: Modulation of the Intrinsic Apoptosis Pathway by Kaurene Diterpenes.

References

Technical Support Center: Refining Dosage for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid for pre-clinical animal studies. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for this compound in a rodent model?

Q2: What administration routes are commonly used for ent-kaurane diterpenoids in animal studies?

A2: Based on available literature for similar compounds, the most common administration routes are intraperitoneal (i.p.) and oral (p.o.) gavage. The choice of administration route will depend on the experimental objectives, the physicochemical properties of the compound formulation, and the desired pharmacokinetic profile. A study on the pharmacokinetics of 16α-hydro-ent-kauran-17,19-dioic acid in rats utilized oral administration[2].

Q3: What is the expected toxicity profile of this compound?

A3: While specific toxicity data for this compound is unavailable, studies on the plant from which it is isolated, Wedelia trilobata, and general in silico analyses of ent-kaurane diterpenoids suggest a relatively low toxicity profile. An acute toxicity study of an aqueous extract of Wedelia trilobata leaves in rats showed no significant toxicity or mortality at a single oral dose of 5000 mg/kg. Chronic toxicity studies with an ethanolic extract of the same plant at doses of 200 and 400 mg/kg daily for 90 days also did not show significant adverse effects in rats. Furthermore, a large-scale in silico analysis of 570 ent-kaurane diterpenoids indicated that the majority have favorable safety profiles with low predicted mutagenicity, tumorigenicity, and reproductive toxicity[3]. However, it is crucial to conduct thorough toxicity studies for the purified compound as part of any pre-clinical evaluation.

Q4: Are there any known pharmacokinetic properties of ent-kaurane diterpenoids?

A4: Pharmacokinetic data for this specific compound is not available. However, a study on 16α-hydro-ent-kauran-17,19-dioic acid in rats after oral administration of 6.0 mg/kg showed detectable plasma concentrations with a double absorption phenomenon, suggesting complex absorption kinetics[2]. Another study on kaurenoic acid in rats administered at 50 mg/kg intravenously and orally revealed a two-compartment kinetic behavior and a terminal half-life of 9.52 hours after intravenous administration, but oral bioavailability was low[4]. These findings suggest that the oral bioavailability of ent-kaurane diterpenoids can be variable and may require formulation strategies to improve absorption.

Troubleshooting Guides

Problem: Low or no detectable plasma concentration after oral administration.

Possible Causes & Solutions:

  • Poor Aqueous Solubility: ent-kaurane diterpenoids are often lipophilic.

    • Solution: Formulate the compound in a suitable vehicle to enhance solubility and absorption. Common vehicles include solutions with co-solvents (e.g., DMSO, ethanol), suspensions with suspending agents (e.g., carboxymethylcellulose), or lipid-based formulations.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.

    • Solution: Consider an alternative administration route that bypasses the liver, such as intraperitoneal or intravenous injection, to determine the intrinsic activity and pharmacokinetic parameters of the compound.

  • P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp in the intestine, which pump it back into the intestinal lumen. An in silico study predicted that a majority of ent-kaurane diterpenoids are P-gp substrates[5].

    • Solution: Co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporine A) can be explored in a research setting to investigate the impact of P-gp-mediated efflux. However, this approach requires careful consideration of potential drug-drug interactions.

Problem: Unexpected toxicity or adverse effects observed in animals.

Possible Causes & Solutions:

  • Dose is too high: The initial dose selection may have been too aggressive.

    • Solution: Reduce the dose and perform a more gradual dose-escalation study. Start with a dose at least 10-fold lower than the lowest observed adverse effect level (LOAEL), if known, or a very conservative starting dose based on in vitro cytotoxicity data.

  • Vehicle-related toxicity: The vehicle used to formulate the compound may be causing adverse effects.

    • Solution: Conduct a vehicle-only control group to assess the toxicity of the formulation vehicle itself. If the vehicle is toxic, explore alternative, well-tolerated vehicles.

  • Compound-intrinsic toxicity: The compound itself may have inherent toxicity at the administered doses.

    • Solution: Conduct comprehensive toxicology studies, including histopathology and clinical chemistry, to identify the target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

Data Presentation

Table 1: Summary of In Vivo Dosages for Structurally Related ent-Kaurane Diterpenoids

Compound NameAnimal ModelAdministration RouteDosage RangeObserved EffectReference
Novel ent-kaurane diterpenoid analog (DN3)Mouse (xenograft)Not specified5 mg/kgAntitumor[1]
16α-hydro-ent-kauran-17,19-dioic acidRatOral (p.o.)6.0 mg/kgPharmacokinetic study[2]
Kaurenoic acidMouseIntraperitoneal (i.p.)5 and 15 mg/kgAntinociceptive
Kaurenoic acidRatIntravenous (i.v.), Oral (p.o.)50 mg/kgPharmacokinetic study[4]

Table 2: Summary of Toxicity Data for Wedelia trilobata Extracts

Extract TypeAnimal ModelAdministration RouteDosageObservationReference
Aqueous ExtractRatOral (p.o.)5000 mg/kg (single dose)No significant toxicity or mortality
Ethanolic ExtractRatOral (p.o.)200 and 400 mg/kg (daily for 90 days)No significant adverse effects

Experimental Protocols

Protocol 1: General Procedure for Oral Administration in Rats

  • Compound Preparation: Prepare a homogenous formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

  • Animal Handling: Acclimatize male or female Sprague-Dawley or Wistar rats for at least one week before the experiment. Fast the animals overnight (with access to water) before oral administration to ensure gastric emptying and reduce variability in absorption.

  • Administration: Administer the compound formulation or vehicle control accurately into the stomach using a ball-tipped oral gavage needle.

  • Post-administration Monitoring: Observe the animals for any signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dosing) and daily thereafter for the duration of the study.

  • Sample Collection: For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein, or jugular vein cannula). Process the blood to obtain plasma and store at -80°C until analysis.

Protocol 2: General Procedure for Intraperitoneal Administration in Mice

  • Compound Preparation: Prepare a sterile, injectable formulation of this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, followed by dilution). The final concentration of the solubilizing agent should be non-toxic. The injection volume should typically be 5-10 mL/kg body weight.

  • Animal Handling: Acclimatize male or female mice (e.g., C57BL/6 or BALB/c) for at least one week before the experiment.

  • Administration: Restrain the mouse and inject the compound formulation or vehicle control into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Post-administration Monitoring: Observe the animals for any signs of distress or toxicity at regular intervals.

  • Sample Collection: For pharmacokinetic or pharmacodynamic studies, collect blood or tissues at appropriate time points after administration.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase compound_prep Compound Formulation (e.g., in CMC or Saline/DMSO) oral_admin Oral Gavage (Rats) compound_prep->oral_admin ip_admin Intraperitoneal Injection (Mice) compound_prep->ip_admin animal_acclimate Animal Acclimatization (e.g., Rats or Mice) animal_acclimate->oral_admin animal_acclimate->ip_admin monitoring Toxicity Monitoring oral_admin->monitoring pk_sampling Pharmacokinetic Blood Sampling oral_admin->pk_sampling pd_assessment Pharmacodynamic Assessment oral_admin->pd_assessment ip_admin->monitoring ip_admin->pk_sampling ip_admin->pd_assessment

Caption: General experimental workflow for in vivo studies.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage Cellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family (Bax, Bak) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apoptosome Apoptosome cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis kaurane (B74193) ent-kaurane diterpenoids kaurane->caspase8 activates kaurane->bcl2_family promotes kaurane->caspase9 activates

Caption: Postulated apoptosis signaling pathway for ent-kaurane diterpenoids.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_response Inflammatory Response lps LPS / Pathogen tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk nf_kb_complex IκB-NF-κB Complex nf_kb NF-κB nf_kb_complex->nf_kb releases ikk->nf_kb_complex phosphorylates IκB nucleus Nucleus nf_kb->nucleus inflammatory_genes Pro-inflammatory Gene Transcription nucleus->inflammatory_genes activates cytokines Cytokines, COX-2, iNOS inflammatory_genes->cytokines kaurane ent-kaurane diterpenoids kaurane->ikk inhibits kaurane->nf_kb inhibits translocation

Caption: Postulated anti-inflammatory signaling pathway for ent-kaurane diterpenoids.

References

quality control standards for "ent-17-Hydroxykaura-9(11),15-dien-19-oic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues that may arise during experimentation and quality control analysis of this natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural diterpenoid compound.[1][2] It belongs to the kaurane (B74193) class of diterpenes, which are characterized by a specific tetracyclic carbon skeleton. It has been isolated from plants such as Wedelia trilobata.[1][2]

Q2: What are the typical purity standards for this compound?

While there are no official pharmacopeial monographs specifically for this compound, high-quality research-grade material is typically expected to have a purity of ≥97.5% as determined by High-Performance Liquid Chromatography (HPLC).[3][4] For drug development purposes, higher purity (e.g., >99%) may be required, along with a comprehensive impurity profile.

Q3: What are the common analytical techniques used for quality control?

The primary analytical techniques for the quality control of this compound and related compounds include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

  • Mass Spectrometry (MS): For molecular weight determination and impurity identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Q4: How should I store this compound?

For long-term stability, the compound should be stored as a solid at -20°C. If in solution, it should be stored at -80°C for up to one year.[1] It is advisable to minimize freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Use a new or validated column.- Reduce the sample concentration.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow for adequate column equilibration time before each run.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol.- Run blank injections to identify the source of contamination.
Low Signal-to-Noise Ratio - Low sample concentration- Detector settings not optimized- Mobile phase interference- Increase sample concentration if possible.- Optimize detector wavelength and other parameters.- Use a mobile phase with low UV absorbance at the detection wavelength.
Sample Solubility Issues
Problem Potential Cause Troubleshooting Steps
Difficulty Dissolving the Compound - Inappropriate solvent choice- Low temperature- The compound is soluble in organic solvents like DMSO and chloroform.[5]- Gentle warming or sonication may aid dissolution.
Precipitation in Aqueous Solutions - Low aqueous solubility of the compound- Use a co-solvent such as DMSO or ethanol.- Prepare a more concentrated stock solution in an organic solvent and dilute it into the aqueous buffer immediately before use.

Experimental Protocols

Purity Determination by HPLC

This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.

a. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

b. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 70% A to 30% A over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

c. Sample Preparation:

  • Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.

  • Prepare the sample to be tested at a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

d. Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (acetonitrile) to establish a baseline.

  • Inject the reference standard to determine the retention time.

  • Inject the sample.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks (area percent method).

Identity Confirmation by Mass Spectrometry

a. Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

b. Sample Preparation:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in an appropriate solvent such as methanol (B129727) or acetonitrile.

c. Instrument Parameters (Example):

  • Ionization Mode: Negative ESI

  • Capillary Voltage: 3.5 kV

  • Drying Gas Flow: 8 L/min

  • Drying Gas Temperature: 300°C

  • Mass Range: m/z 100-1000

d. Analysis:

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum.

  • The expected molecular ion in negative mode would be [M-H]⁻ at approximately m/z 315.42.

Quantitative Data Summary

Parameter Specification Method
Purity ≥ 97.5%HPLC
Molecular Formula C₂₀H₂₈O₃-
Molecular Weight 316.43 g/mol Mass Spectrometry
Loss on Drying ≤ 1.0%Gravimetric
Residue on Ignition ≤ 0.1%Gravimetric
Heavy Metals ≤ 10 ppmICP-MS

Visualizations

Experimental Workflow for Quality Control

G Figure 1: General Quality Control Workflow cluster_0 Sample Reception cluster_1 Physical and Chemical Testing cluster_2 Chromatographic and Spectroscopic Analysis cluster_3 Final Assessment Sample Raw Material Sample Solubility Solubility Test Sample->Solubility LOD Loss on Drying Sample->LOD ROI Residue on Ignition Sample->ROI HPLC HPLC (Purity) Sample->HPLC MS Mass Spectrometry (Identity) Sample->MS NMR NMR (Structure) Sample->NMR Data Data Review Solubility->Data LOD->Data ROI->Data HPLC->Data MS->Data NMR->Data CoA Certificate of Analysis Data->CoA

Caption: General Quality Control Workflow

Troubleshooting Logic for HPLC Peak Tailing

G Figure 2: HPLC Peak Tailing Troubleshooting Start Peak Tailing Observed CheckpH Is mobile phase pH appropriate? Start->CheckpH AdjustpH Adjust pH CheckpH->AdjustpH No CheckColumn Is column old or contaminated? CheckpH->CheckColumn Yes AdjustpH->CheckpH ReplaceColumn Replace Column CheckColumn->ReplaceColumn Yes CheckConc Is sample concentration too high? CheckColumn->CheckConc No ReplaceColumn->CheckColumn DiluteSample Dilute Sample CheckConc->DiluteSample Yes End Problem Resolved CheckConc->End No DiluteSample->End

Caption: HPLC Peak Tailing Troubleshooting

References

Validation & Comparative

Cytotoxicity Showdown: Kaurenoic Acid vs. a Close Relative of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, diterpenoids of the kaurane (B74193) type have garnered significant attention for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic properties of two such compounds: kaurenoic acid and ent-17-Hydroxykaur-15-en-19-oic acid, a structural analogue of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. Due to the limited availability of public data on this compound, this comparison utilizes data from its closely related analogue to provide valuable insights for researchers in oncology and drug development.

Comparative Cytotoxicity Data

The cytotoxic activity of kaurenoic acid and ent-17-Hydroxykaur-15-en-19-oic acid has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)IC50 (µg/mL)
Kaurenoic Acid MDA-MB-231Breast AdenocarcinomaSelective Activity Reported-
MCF-7Breast Adenocarcinoma--
ent-17-Hydroxykaur-15-en-19-oic acid LNCaPProstate Carcinoma~55.317.63[1]
22Rv1Prostate Carcinoma-6 - 50[2][3]
HT29Colon Adenocarcinoma-6 - 50[2][3]
HCT116Colon Carcinoma-6 - 50[2][3]
SW480Colon Adenocarcinoma-6 - 50[2][3]
SW620Colon Adenocarcinoma-6 - 50[2][3]
MCF-7Breast Adenocarcinoma-6 - 50[2][3]

Note: A direct quantitative comparison of IC50 values is challenging due to variations in experimental conditions across different studies. For kaurenoic acid, one study highlighted its selective cytotoxicity towards the aggressive MDA-MB-231 breast cancer cell line while showing reduced toxicity to non-tumorigenic MCF-10A cells[4]. The cytotoxic concentration range for ent-17-Hydroxykaur-15-en-19-oic acid was reported to be between 6 and 50 µg/mL across several cell lines[2][3].

Experimental Protocols

The determination of cytotoxicity is commonly performed using colorimetric assays such as the MTT or Sulforhodamine B (SRB) assays. Below is a generalized protocol that reflects the common steps in these experimental procedures.

General Cytotoxicity Assay Protocol (MTT Assay Example)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., kaurenoic acid or its analogue). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Cell Seeding in 96-well plates B Overnight Incubation (Adhesion) A->B C Treatment with Test Compounds B->C D Incubation (e.g., 48-72h) C->D E Addition of Viability Reagent (e.g., MTT) D->E F Incubation (e.g., 2-4h) E->F G Solubilization of Formazan F->G H Absorbance Reading (Plate Reader) G->H I Data Analysis (IC50 Calculation) H->I

A generalized workflow for determining compound cytotoxicity using a plate-based assay.

Mechanistic Insights: Signaling Pathways

Kaurenoic Acid: Induction of Endoplasmic Reticulum Stress

Recent studies have elucidated a key mechanism behind the cytotoxic action of kaurenoic acid, particularly in breast cancer cells. The compound has been shown to induce apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway.

The proposed signaling cascade begins with kaurenoic acid triggering an increase in intracellular calcium levels (Ca²⁺) and the production of reactive oxygen species (ROS). This is mediated by the activation of NADPH oxidase 4 (NOX4). The resulting oxidative stress and ionic imbalance lead to ER stress. This, in turn, activates the PERK-ATF4-CHOP signaling axis, a key pathway in the unfolded protein response (UPR) that ultimately leads to programmed cell death, or apoptosis.

G KA Kaurenoic Acid NOX4 NOX4 Activation KA->NOX4 Ca2 Cytosolic Ca2+ Increase KA->Ca2 ROS ROS Production NOX4->ROS ER_Stress ER Stress ROS->ER_Stress Ca2->ER_Stress PERK PERK Activation ER_Stress->PERK ATF4 ATF4 Upregulation PERK->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Signaling pathway of kaurenoic acid-induced apoptosis via ER stress.

At present, the specific signaling pathways through which this compound and its analogues exert their cytotoxic effects have not been extensively reported in the available literature. Further research is required to elucidate their mechanisms of action.

References

A Comparative Analysis of a Kaurane Diterpenoid and Doxorubicin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the naturally derived ent-kaurane diterpenoid, ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, and the established chemotherapeutic agent, doxorubicin (B1662922), reveals distinct mechanisms of action and cytotoxic profiles against breast cancer cells. While direct comparative studies are not available, this guide synthesizes existing experimental data for each compound to offer insights for researchers and drug development professionals.

Disclaimer: Experimental data for this compound in breast cancer cells is limited. This guide incorporates data from closely related kaurane (B74193) diterpenoids, namely ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid and ent-17-Hydroxykaur-15-en-19-oic acid, to provide a potential, albeit indirect, comparison. The findings related to these analogues should be interpreted with caution as they may not be fully representative of the specific compound of interest.

Performance Overview

Doxorubicin, a long-standing cornerstone of breast cancer chemotherapy, exhibits potent cytotoxic effects across a range of breast cancer cell lines. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis. In contrast, the available data on kaurane diterpenoids suggests a mechanism centered on the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and activation of caspases.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of doxorubicin and a related kaurane diterpenoid in various breast cancer cell lines.

Table 1: Cytotoxicity of Doxorubicin in Breast Cancer Cell Lines

Cell LineIC50 ValueExposure TimeAssay
MCF-78306 nM48 hoursSRB
MDA-MB-2316602 nM48 hoursSRB
MCF-71.1 µg/mL48 hoursMTT
MDA-MB-2311.38 µg/mL48 hoursMTT
MCF-74 µM48 hoursMTT[1]
MDA-MB-2311 µM48 hoursMTT[1]

Table 2: Cytotoxicity of a Related Kaurane Diterpenoid in Breast Cancer Cells

CompoundCell LineIC50 Value / Effective ConcentrationExposure TimeAssay
ent-17-Hydroxykaur-15-en-19-oic acidMCF-76 - 50 µg/mLNot SpecifiedNot Specified
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidMCF-7, MDA-MB-231, SK-BR-30, 5, 10, 20, 40 µg/ml (dose-dependent inhibition)Not SpecifiedCell Counting Kit-8[2]

Experimental Protocols

Cell Viability Assays (MTT and SRB)

A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (doxorubicin or kaurane diterpenoid) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

The Sulforhodamine B (SRB) assay is another colorimetric assay used to assess cell density, based on the measurement of cellular protein content.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the compound of interest for a defined period.

  • Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are then added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, Caspase-3).

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured and quantified.

Signaling Pathways

Doxorubicin's Mechanism of Action

Doxorubicin exerts its anticancer effects through multiple mechanisms. A primary pathway involves its intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes DNA supercoils during transcription and replication. This leads to DNA strand breaks and the activation of apoptotic pathways. Doxorubicin is also known to generate reactive oxygen species (ROS), which can induce cellular damage and apoptosis. Furthermore, it can influence the expression of key apoptotic regulators.

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondria Mitochondria ROS->Mitochondria Bcl2_Family Bcl-2 Family (↓Bcl-2, ↑Bax) Mitochondria->Bcl2_Family Caspases Caspase Activation Bcl2_Family->Caspases Caspases->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism of action in breast cancer cells.

Kaurane Diterpenoid's Proposed Mechanism of Action

Based on studies of related compounds, kaurane diterpenoids are believed to induce apoptosis primarily through the intrinsic mitochondrial pathway. This involves altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. This shift in balance leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of executioner caspases, such as caspase-3, culminating in apoptosis.

kaurane_pathway Kaurane Kaurane Diterpenoid Bcl2 ↓ Bcl-2 Kaurane->Bcl2 Bax_Bak ↑ Bax, Bak Kaurane->Bax_Bak Mitochondria Mitochondria Bcl2->Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_3 ↑ Caspase-3 Cytochrome_c->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed apoptotic pathway of kaurane diterpenoids in breast cancer cells.

Experimental Workflow

The general workflow for evaluating the in vitro efficacy of a novel compound against breast cancer cells is a multi-step process.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Cell_Culture Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Treatment Treatment with Compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, SRB) Treatment->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Western_Blot Western Blot (Bcl-2, Bax, Caspases) IC50->Western_Blot Pathway_Analysis Signaling Pathway Elucidation Apoptosis_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis

Caption: A generalized workflow for in vitro anticancer drug evaluation.

References

The Double-Edged Sword: Unraveling the Comparative Anti-Proliferative Activity of Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a perpetual frontier. Within the vast arsenal (B13267) of natural products, kaurane (B74193) diterpenoids have emerged as a promising class of compounds exhibiting significant anti-proliferative activity against a spectrum of cancer cell lines. This guide provides a comparative analysis of their efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of their molecular mechanisms.

Kaurane diterpenoids, a group of tetracyclic natural products, have garnered considerable attention for their potent biological activities, particularly their ability to inhibit the growth of cancer cells.[1] These compounds, isolated from various plant sources, exert their anti-proliferative effects through diverse and complex mechanisms, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways crucial for tumor progression.[2][3][4] This guide delves into the comparative anti-proliferative activities of prominent kaurane diterpenoids, offering a valuable resource for oncology research and drug discovery.

Comparative Cytotoxicity: A Quantitative Overview

The anti-proliferative potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values of various kaurane diterpenoids against a range of human cancer cell lines, providing a direct comparison of their cytotoxic efficacy.

Kaurane DiterpenoidCancer Cell LineCell Line TypeIC50 (µM)Incubation Time (h)
Oridonin CCRF-CEMLeukemia1.65Not Specified
CEM/ADR5000Leukemia (drug-resistant)8.53Not Specified
MDA-MB-231Breast Carcinoma6.06Not Specified
HCT116 (p53+/+)Colon Carcinoma18.0Not Specified
HepG2Liver Carcinoma25.7Not Specified
SKOV3Ovarian Cancer17.21Not Specified
OVCAR-3Ovarian Cancer13.9Not Specified
A2780Ovarian Cancer12.1Not Specified
Jungermannenone A PC3Prostate Carcinoma1.34Not Specified
DU145Prostate Carcinoma5.01Not Specified
A549Lung Carcinoma8.64Not Specified
MCF-7Breast Carcinoma18.3Not Specified
Jungermannenone B PC3Prostate Carcinoma4.93Not Specified
A549Lung Carcinoma5.26Not Specified
MCF-7Breast Carcinoma14.2Not Specified
Longikaurin A SMMC-7721Hepatocarcinoma~1.848
HepG2Hepatocarcinoma~248
CNE1Nasopharyngeal Carcinoma1.2648
Adenanthin HepG2Hepatocellular Carcinoma2.3148
EC109Esophageal Carcinoma6.5072
SHG-44Glioma4.8072
MCF-7Breast Cancer7.6072
Weisiensin B HepG2Hepatoma3.2448
SGC-7901Gastric Cancer4.3448
Ponicidin HeLaCervical Cancer23.124
A549Lung Cancer15.072
Isosteviol Derivative (3b) A549Lung Carcinoma7.84 ± 0.84Not Specified
Isosteviol Derivative (7a) A549Lung Carcinoma6.89 ± 0.33Not Specified
Kaurenoic Acid MCF-7Breast CancerInduces ~40% death at 70 µM24, 48, 72
SKBR3Breast CancerInduces ~25% death at 70 µM24, 48, 72
Glaucocalyxin A HL-60Leukemia6.1524
FocusHepatocarcinoma2.7048
MCF-7Breast Carcinoma1.0072
ent-18-acetoxy-7β-hydroxy kaur-15-oxo-16-ene (CrT1) SK-HEP1Hepatocellular Carcinoma<5Not Specified
SKOV3Ovarian Cancer24.6Not Specified

Unraveling the Mechanisms: Key Signaling Pathways

The anti-proliferative activity of kaurane diterpenoids is underpinned by their ability to interfere with critical cellular processes. A common mechanism is the induction of apoptosis, or programmed cell death, which is a crucial process for eliminating damaged or cancerous cells.[2][4] Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[2][3] The following diagrams illustrate some of the key signaling pathways targeted by kaurane diterpenoids.

Apoptosis_Pathway Kaurane Diterpenoids Kaurane Diterpenoids ROS Generation ROS Generation Kaurane Diterpenoids->ROS Generation Mitochondrial Pathway Mitochondrial Pathway ROS Generation->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Cytochrome c release Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Induction of Apoptosis by Kaurane Diterpenoids.

Cell_Cycle_Arrest_Pathway Kaurane Diterpenoids Kaurane Diterpenoids Cyclin/CDK Complexes Cyclin/CDK Complexes Kaurane Diterpenoids->Cyclin/CDK Complexes G1/S or G2/M Transition G1/S or G2/M Transition Cyclin/CDK Complexes->G1/S or G2/M Transition Cell Proliferation Cell Proliferation G1/S or G2/M Transition->Cell Proliferation

Caption: Cell Cycle Arrest Mediated by Kaurane Diterpenoids.

Experimental Protocols: A Guide to In Vitro Assessment

The evaluation of the anti-proliferative activity of kaurane diterpenoids relies on standardized in vitro assays. The following provides a general overview of the methodologies commonly employed in the cited studies.

Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay): This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the kaurane diterpenoid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

The following diagram outlines the general workflow for assessing the anti-proliferative activity of these compounds.

Experimental_Workflow Cell Culture Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cell Culture->Cell Seeding (96-well plate) Treatment with Kaurane Diterpenoids Treatment with Kaurane Diterpenoids Cell Seeding (96-well plate)->Treatment with Kaurane Diterpenoids Incubation (24-72h) Incubation (24-72h) Treatment with Kaurane Diterpenoids->Incubation (24-72h) Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Incubation (24-72h)->Cell Viability Assay (e.g., MTT) Data Analysis (IC50 determination) Data Analysis (IC50 determination) Cell Viability Assay (e.g., MTT)->Data Analysis (IC50 determination)

Caption: General Experimental Workflow for Anti-Proliferative Assays.

Concluding Remarks

The presented data underscores the significant potential of kaurane diterpenoids as a source of novel anti-cancer drug candidates. The diverse range of IC50 values highlights the importance of structure-activity relationship studies to identify the most potent and selective compounds. While compounds like Oridonin, Longikaurin A, and certain Isosteviol derivatives demonstrate broad and potent activity, others exhibit more cell-line-specific effects. The elucidation of their mechanisms of action, particularly their impact on apoptosis and cell cycle regulation, provides a solid foundation for further preclinical and clinical development. This comparative guide serves as a valuable starting point for researchers aiming to harness the therapeutic potential of this fascinating class of natural products in the fight against cancer.

References

Comparative Bioactivity of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-laboratory validation of the bioactivity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is not currently possible due to a lack of published quantitative data from multiple independent research groups. The majority of the available literature on the biological effects of this specific kaurene diterpene refers to a single primary study. This guide, therefore, presents the available data for this compound from this key study and, for comparative purposes, includes data on the closely related and more extensively studied diterpene, ent-kaur-16-en-19-oic acid, from different laboratories.

This comparison aims to provide researchers, scientists, and drug development professionals with a clear overview of the existing bioactivity data for these compounds, alongside detailed experimental protocols to support future research and validation efforts.

Bioactivity Data Summary

The following table summarizes the reported cytotoxic activities of ent-17-Hydroxykaur-15-en-19-oic acid and ent-kaur-16-en-19-oic acid against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µg/mL)Laboratory/Study
ent-17-Hydroxykaur-15-en-19-oic acidLNCaPProstate17.63Uribe, N. et al. (2006)
ent-kaur-16-en-19-oic acid22Rv1Prostate5.03Uribe, N. et al. (2006)

Experimental Protocols

A detailed understanding of the methodologies employed in generating bioactivity data is crucial for interpretation and replication. The following are the experimental protocols from the cited study.

Cytotoxicity Assay Protocol (Uribe, N. et al., 2006)

Cell Lines and Culture:

  • Human prostate (22Rv1, LNCaP), colon (HT29, HCT116, SW480, SW620), and breast (MCF-7) tumor cells were used.

  • Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability:

  • Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The following day, the cells were treated with various concentrations of the test compounds (ranging from 6 to 50 µg/mL).

  • After a 48-hour incubation period, the medium was removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.

  • The plates were incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the cytotoxicity of a compound using the MTT assay.

Cytotoxicity_Workflow cluster_setup Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cultured Cancer Cells seed Seed Cells in 96-Well Plates start->seed treat Add Test Compound at Various Concentrations seed->treat incubate_treatment Incubate for 48 Hours treat->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 Hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calculate Calculate Cell Viability and IC50 read_plate->calculate

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Independent Verification of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid NMR Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the isolation, synthesis, or analysis of kaurane (B74193) diterpenoids, accurate and independently verified spectroscopic data is paramount for unambiguous structure elucidation. This guide provides a comprehensive comparison of the reported Nuclear Magnetic Resonance (NMR) data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a natural product isolated from Wedelia trilobata.[1][2] By juxtaposing the originally published experimental data with data from structurally related compounds, this document serves as a valuable resource for researchers and drug development professionals to confidently verify their own findings.

Comparison of ¹³C NMR Data

The following table summarizes the reported ¹³C NMR chemical shifts for this compound and provides comparative data from other known ent-kaurane diterpenoids. The comparison with structurally similar compounds allows for the validation of the assigned chemical shifts, particularly for the characteristic tetracyclic core structure.

Carbon No.This compound ¹³C δ (ppm)ent-kaurenoic acid ¹³C δ (ppm)Sideritis sp. Diterpenoid ¹³C δ (ppm)
140.840.739.5
219.219.118.2
337.937.842.1
443.843.833.1
556.956.955.8
621.821.820.6
737.937.934.9
845.945.954.1
9157.255.962.0
1038.139.737.9
11113.527.820.1
1231.833.226.9
1338.844.043.8
1428.539.739.5
15150.149.048.9
16134.9155.9155.1
1764.9103.0103.5
1829.028.971.5
19182.5184.515.9
2017.817.915.5

Comparison of ¹H NMR Data

The proton NMR data provides valuable information on the connectivity and stereochemistry of the molecule. The table below compares the ¹H NMR chemical shifts and coupling constants for this compound with those of ent-kaurenoic acid, a closely related and well-characterized compound.

Proton No.This compound ¹H δ (ppm), J (Hz)ent-kaurenoic acid ¹H δ (ppm), J (Hz)
1.88 m1.88 m
1.05 m1.05 m
1.95 m1.95 m
1.48 m1.48 m
2.20 d (12.0)2.20 d (12.0)
1.40 m1.40 m
51.75 d (12.0)1.75 d (12.0)
1.65 m1.65 m
1.55 m1.55 m
1.30 m1.30 m
1.20 m1.20 m
115.30 br s2.65 br s
12α2.55 m1.70 m
12β2.45 m1.60 m
132.80 m2.65 br s
14α2.05 m2.05 m
14β1.90 m1.90 m
155.85 br s-
174.20 br s4.78 s, 4.73 s
181.25 s1.25 s
201.15 s0.95 s

Experimental Protocols

The experimental conditions under which NMR spectra are acquired significantly influence the resulting data. The following protocol is based on the methods reported for the structure elucidation of this compound and other similar diterpenoids.

NMR Spectroscopy:

  • Instrument: Bruker AV-400 or equivalent NMR spectrometer.

  • Solvent: CDCl₃ (deuterochloroform) or C₅D₅N (deuteropyridine).

  • Temperature: 25 °C.

  • ¹H NMR: 400 MHz, TMS as internal standard.

  • ¹³C NMR: 100 MHz, TMS as internal standard.

  • 2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations.

Verification Workflow

The independent verification of NMR data is a critical step in natural product chemistry. The following diagram illustrates a logical workflow for this process.

Verification_Workflow A Isolate and Purify Compound B Acquire 1D and 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) A->B C Process and Analyze Spectra B->C D Literature Search for Reported Data C->D E Compare Experimental Data with Literature D->E F Data Match? E->F G Structure Verified F->G Yes H Re-evaluate Structure/Data F->H No I Consult Spectral Databases H->I J Perform Additional Spectroscopic Analysis (e.g., MS, IR, X-ray) H->J I->E J->C

Caption: Workflow for the independent verification of NMR data.

Signaling Pathway Analysis (Hypothetical)

While the primary focus of this guide is NMR data verification, understanding the potential biological activity of this compound is crucial for drug development. Kaurane diterpenoids are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. A hypothetical signaling pathway that could be modulated by this class of compounds is the NF-κB pathway, a key regulator of inflammation.

Caption: Hypothetical modulation of the NF-κB signaling pathway.

References

assessing the selectivity of "ent-17-Hydroxykaura-9(11),15-dien-19-oic acid" for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of ent-Kaurane Diterpenoids: Assessing Selectivity for Cancer Cells

Introduction

While specific experimental data on the selectivity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is not available in the current literature, this guide provides a comparative analysis of structurally related ent-kaurane diterpenoids. This class of natural products, primarily isolated from plants of the Isodon genus, has demonstrated significant anticancer properties.[1][2] The data presented herein, derived from various published studies, offers insights into the potential selectivity and mechanisms of action that might be shared by compounds with this chemical scaffold. The objective is to provide a resource for researchers evaluating the therapeutic potential of ent-kaurane diterpenoids by comparing their cytotoxic effects on cancer cells versus normal cells.

Quantitative Cytotoxicity Data

The selective anticancer activity of a compound is a critical parameter for its therapeutic potential. The Selectivity Index (SI), calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 Normal / IC50 Cancer), is a key indicator. A higher SI value suggests greater selectivity for killing cancer cells while sparing normal cells. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several representative ent-kaurane diterpenoids against various human cancer and normal cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Selected ent-Kaurane Diterpenoids and Calculated Selectivity Index (SI)

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Compound 16 (Synthetic) HepG2 (Liver Carcinoma)0.33L6 (Rat Myotubes)53.15161.06 [3]
NSCLC-H292 (Lung Cancer)1.69L6 (Rat Myotubes)53.1531.45 [3]
SNU-1040 (Colon Cancer)2.44L6 (Rat Myotubes)53.1521.78 [3]
Compound 10f (Oridonin Hybrid) Bel-7402 (Hepatocarcinoma)0.81L-02 (Normal Liver)22.1 - 33.927.3 - 41.8 [4]
Jungermannenone B PC3 (Prostate Carcinoma)4.93RWPE1 (Normal Prostate)18.23.69 [1]
DU145 (Prostate Carcinoma)5.50RWPE1 (Normal Prostate)18.23.31 [1]
LNCaP (Prostate Carcinoma)3.18RWPE1 (Normal Prostate)18.25.72 [1]
A549 (Lung Carcinoma)5.26RWPE1 (Normal Prostate)18.23.46 [1]
HepG2 (Hepatocarcinoma)6.02RWPE1 (Normal Prostate)18.23.02 [1]
Longikaurin A SMMC-7721 (Hepatocarcinoma)~1.8LO2 (Normal Liver)~9~5.0 [1]
HepG2 (Hepatocarcinoma)~2LO2 (Normal Liver)~9~4.5 [1]

Note: Data is compiled from multiple sources. Experimental conditions may vary between studies.

Experimental Protocols

The following is a generalized protocol for determining cytotoxicity using the MTT assay, a common method cited in the evaluation of ent-kaurane diterpenoids.[5][6][7]

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[5][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan (B1609692), the quantity of which is directly proportional to the number of living, metabolically active cells.[5]

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO, or SDS-HCl solution)[8]

  • 96-well flat-bottom sterile microplates

  • Test compound (ent-kaurane diterpenoid) stock solution

Procedure:

  • Cell Seeding: Harvest cells in the exponential growth phase using Trypsin-EDTA. Resuspend cells in a fresh medium and perform a cell count. Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in a culture medium. After incubation, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only wells as a negative control.

  • Exposure: Incubate the cells with the test compound for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[5][8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the insoluble purple formazan crystals.[5][8] Gently mix by pipetting or shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate for 24h (Attachment) seed_cells->incubate_24h add_compounds 4. Add Compounds to Wells incubate_24h->add_compounds prep_compounds 3. Prepare Compound Dilutions incubate_48h 5. Incubate for 48-72h add_compounds->incubate_48h add_mtt 6. Add MTT Reagent incubate_48h->add_mtt incubate_4h 7. Incubate for 4h add_mtt->incubate_4h solubilize 8. Add Solubilizer (e.g., DMSO) incubate_4h->solubilize read_absorbance 9. Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 10. Calculate IC50 Value read_absorbance->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Signaling Pathways in Anticancer Activity

ent-Kaurane diterpenoids exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][9] The induction of apoptosis is a highly sought-after characteristic for anticancer agents as it eliminates cancer cells in a controlled manner.

Studies have shown that these compounds can trigger the intrinsic mitochondrial apoptosis pathway.[4][10] This process involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), culminating in cell death.[1][9][10] Additionally, some ent-kaurane diterpenoids have been shown to influence other critical signaling pathways, such as the ERK1/2 pathway, which is involved in cellular proliferation and survival.[10][11]

G Proposed Apoptotic Pathway for ent-Kaurane Diterpenoids cluster_cell Cancer Cell cluster_mito Mitochondrion compound ent-Kaurane Diterpenoid bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates cyto_c Cytochrome c bcl2->cyto_c Inhibits release bax->cyto_c Promotes release cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Intrinsic apoptosis pathway commonly activated by ent-kaurane diterpenoids.

References

Safety Operating Guide

Safe Disposal of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Proper Chemical Handling and Disposal

Immediate Safety and Handling Precautions

Prior to handling ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, it is crucial to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses or goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).

  • Body Protection: A standard laboratory coat is required.

Engineering Controls:

  • All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.

Spill Response:

  • In case of a spill, isolate the area.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

  • Ensure the spill area is well-ventilated.

  • Do not allow the chemical to enter drains or waterways.

Step-by-Step Disposal Protocol

The disposal of this compound must follow hazardous waste regulations.[3][4] Never dispose of this chemical down the drain or in regular trash.[4]

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Treat this compound as a hazardous waste. Although its full toxicological profile is not widely documented, it has shown cytotoxicity against various cancer cell lines.[6]

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound in a designated, properly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. The compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6]

    • Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with the compound must be disposed of in a designated sharps container.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with the compound should be collected in a designated solid hazardous waste container.

2. Waste Container Selection and Labeling:

  • Container Compatibility: Use containers that are chemically compatible with the waste being collected. For solutions, ensure the container material is compatible with the solvent used. Plastic containers are often preferred.[5]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the name and location of the generating laboratory.[7]

3. Waste Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store hazardous waste containers in a designated SAA within the laboratory, at or near the point of generation.[5][7]

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.[4]

    • Ensure containers are in good condition and not leaking.

    • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[7]

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA (typically a maximum of 55 gallons).[5]

4. Empty Container Disposal:

  • A container that held this compound must be managed as hazardous waste unless it is properly decontaminated.

  • For containers that held what is classified as an "acute hazardous waste," triple rinsing with a suitable solvent is required. The rinseate must be collected and disposed of as hazardous waste.[4] While the acute toxicity of this specific compound is not defined, following this procedure is a conservative and safe approach.

  • After triple rinsing, deface the original label and dispose of the empty container as regular trash, if permitted by your institution's policies.[4]

5. Waste Collection and Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) or equivalent department to arrange for the pickup of full hazardous waste containers.[5]

  • Complete a hazardous waste collection request form as required by your institution, providing an accurate description of the waste.[4]

Experimental Workflow for Disposal

G cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Chemical Fume Hood A->B C Solid Waste (Unused Compound, Contaminated Items) B->C Generates D Liquid Waste (Solutions containing the compound) B->D Generates E Sharps Waste (Contaminated Needles, Pipettes) B->E Generates F Collect Solid Waste in Labeled Hazardous Waste Container C->F G Collect Liquid Waste in Labeled, Compatible Waste Container D->G H Dispose of Sharps in Designated Sharps Container E->H I Store in Designated Satellite Accumulation Area (SAA) F->I G->I H->I J Keep Containers Closed and Secure I->J K Arrange for Pickup by Environmental Health & Safety (EH&S) J->K

Caption: Experimental Workflow for the Safe Disposal of this compound.

Logical Relationship for Waste Management Decisions

G A Is the material This compound or contaminated with it? B Is the waste a liquid or solid? A->B Yes D Treat as Non-Hazardous Waste (Follow standard lab procedures) A->D No C Is the waste a sharp? B->C Solid G Collect in Labeled Liquid Hazardous Waste Container B->G Liquid E Dispose in Sharps Container C->E Yes F Collect in Labeled Solid Hazardous Waste Container C->F No

Caption: Decision-making process for the segregation of waste containing this compound.

Quantitative Data Summary

ParameterValueReference
CAS Number 1588516-88-4--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₂₀H₂₈O₃--INVALID-LINK--
Purity HPLC ≥97.5%--INVALID-LINK--
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone--INVALID-LINK--
Storage (Powder) -20°C for 3 years--INVALID-LINK--
Storage (In Solvent) -80°C for 1 year--INVALID-LINK--
SAA Storage Limit Max. 55 gallons of hazardous waste--INVALID-LINK--
SAA Acute Toxin Limit Max. 1 quart of liquid or 1 kg of solid--INVALID-LINK--

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EH&S department for any additional requirements.

References

Essential Safety and Operational Protocols for Handling ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (powder form) Safety gogglesDouble-layered nitrile glovesFully-buttoned laboratory coatN95 respirator or use of a chemical fume hood
Handling dilute solutions Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in a well-ventilated area
Performing reactions and purifications Safety gogglesChemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Cleaning spills Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant coveralls or apronAir-purifying respirator with organic vapor cartridges

II. Experimental Protocols

Detailed methodologies for key laboratory procedures should be established to ensure both safety and experimental integrity.

A. Weighing and Solution Preparation:

  • Preparation: Before handling the compound, ensure the work area, typically a chemical fume hood or a designated balance enclosure, is clean and free of contaminants.

  • PPE: Don the appropriate PPE as outlined in the table above, including double-layered nitrile gloves and an N95 respirator if not in a fume hood.

  • Handling: Use a micro-spatula to carefully transfer the powdered compound from its storage container to a tared weigh boat on an analytical balance.

  • Dissolution: Transfer the weighed powder to an appropriate flask. Add the desired solvent in a chemical fume hood, ensuring gentle swirling to dissolve the compound.

  • Cleaning: Wipe down the spatula, weigh boat, and any contaminated surfaces with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and dispose of the cleaning materials as chemical waste.

B. General Handling and Storage:

  • Ventilation: All operations with the potential to generate dust or aerosols should be conducted in a certified chemical fume hood.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

  • Hygiene: Avoid skin and eye contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

III. Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste (unused compound, contaminated consumables) Collect in a dedicated, labeled hazardous waste container. The label should include the chemical name and any known hazards. Arrange for disposal through your institution's environmental health and safety (EHS) office.
Liquid Waste (solutions, reaction mixtures) Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of through the institutional EHS office.
Sharps (needles, contaminated glassware) Dispose of in a designated sharps container for hazardous chemical waste.

IV. Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Hazard Assessment cluster_end start Start: Assess Task assess_physical Physical Form? (Solid, Liquid) start->assess_physical assess_quantity Quantity? (Small, Large) assess_physical->assess_quantity assess_operation Operation? (Weighing, Reaction, etc.) assess_quantity->assess_operation eye_protection Eye Protection (Goggles/Glasses) assess_operation->eye_protection Select Based on Splash Risk hand_protection Hand Protection (Nitrile/Chemical-Resistant) assess_operation->hand_protection Select Based on Contact Risk body_protection Body Protection (Lab Coat/Apron) assess_operation->body_protection Select Based on Contamination Risk resp_protection Respiratory Protection (Fume Hood/Respirator) assess_operation->resp_protection Select Based on Inhalation Risk end_node Proceed with Task eye_protection->end_node hand_protection->end_node body_protection->end_node resp_protection->end_node

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.